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3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile Documentation Hub

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  • Product: 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile
  • CAS: 1383718-53-3

Core Science & Biosynthesis

Foundational

3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile: Structural Analysis, De Novo Synthesis, and Characterization

Executive Summary The imidazo[1,2-a]pyridine system is a 10-π electron bicyclic heterocycle that serves as a privileged pharmacophore in modern drug discovery, prominently featured in anxiolytics, antiviral agents, and o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine system is a 10-π electron bicyclic heterocycle that serves as a privileged pharmacophore in modern drug discovery, prominently featured in anxiolytics, antiviral agents, and oncology candidates. Specifically, 3-bromoimidazo[1,2-a]pyridine-8-carbonitrile represents a highly functionalized, bi-orthogonal building block[1].

From a medicinal chemistry perspective, the C8-carbonitrile group exerts a strong electron-withdrawing (-I, -M) effect. This strategically modulates the basicity (pKa) of the bridgehead nitrogen, thereby improving the pharmacokinetic profile—specifically by enhancing membrane permeability and reducing hERG channel liability. Concurrently, the C3-bromide serves as a regioselective linchpin for transition-metal-catalyzed cross-coupling reactions, enabling rapid diversification into complex target molecules such as kinase inhibitors and mGluR2 allosteric modulators[2].

Structural and Physicochemical Profiling

Understanding the baseline physicochemical properties of this scaffold is critical for predicting its behavior in both synthetic workflows and biological assays.

Table 1: Physicochemical Properties

PropertyValueStructural Rationale
Chemical Name 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrileIUPAC nomenclature
CAS Number 3Standardized registry identifier[3]
Molecular Formula C₈H₄BrN₃Indicates a highly unsaturated, nitrogen-rich core
Molecular Weight 222.04 g/mol Low molecular weight ideal for fragment-based drug design (FBDD)
SMILES N#Cc1cccc2n1cc(Br)c2Machine-readable topological representation
Appearance Off-white to pale brown solidColoration varies slightly based on trace bromine impurities

Mechanistic Rationale & De Novo Synthesis

The synthesis of 3-bromoimidazo[1,2-a]pyridine-8-carbonitrile is achieved via a robust, self-validating two-step protocol that maximizes atom economy and regiocontrol[4].

Step 1: Tschitschibabin-Type Cyclocondensation

The construction of the bicyclic core utilizes 2-aminonicotinonitrile (2-amino-3-cyanopyridine) and 2-chloroacetaldehyde. Here, 2-chloroacetaldehyde acts as a bifunctional electrophile. The highly nucleophilic exocyclic primary amine of 2-aminonicotinonitrile attacks the aldehyde carbon to form an imine intermediate. Subsequent intramolecular cyclization is driven by the attack of the endocyclic pyridine nitrogen onto the α-carbon. This displaces the chloride leaving group, forging the aromatic imidazo[1,2-a]pyridine-8-carbonitrile core[4].

Step 2: Regioselective Electrophilic Aromatic Bromination

The imidazo[1,2-a]pyridine ring is highly susceptible to electrophilic aromatic substitution (S_EAr). Bromination occurs exclusively at the C3 position. This regioselectivity is governed by the thermodynamic stability of the intermediate Wheland complex; electrophilic attack at C3 allows the resulting positive charge to be delocalized onto the bridgehead nitrogen without disrupting the fundamental aromaticity of the pyridine ring[5].1 is utilized as a mild, controlled source of electrophilic bromine (Br⁺), which prevents deleterious over-bromination[1].

Synthesis_Pathway A 2-Aminonicotinonitrile (Nucleophile) C Imidazo[1,2-a]pyridine-8-carbonitrile (Bicyclic Core) A->C Cyclocondensation (EtOH, 120°C) B 2-Chloroacetaldehyde (Bis-electrophile) B->C E 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile (Target Scaffold) C->E Electrophilic Aromatic Substitution (DCM, 0°C) D N-Bromosuccinimide (NBS) (Electrophilic Br+ Source) D->E

Fig 1: Two-step de novo synthetic workflow for 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile.

Experimental Protocols

Protocol A: Synthesis of Imidazo[1,2-a]pyridine-8-carbonitrile

  • Charge a 50 mL sealed reaction vial with 2-aminonicotinonitrile (1.0 g, 8.39 mmol) and absolute ethanol (10 mL)[4].

  • Add 40% aqueous 2-chloroacetaldehyde (1.61 mL, 9.23 mmol) dropwise at room temperature.

  • Seal the vial and heat the mixture to 120 °C for 12 hours under constant magnetic stirring.

  • Self-Validation Step: Cool the reaction to room temperature. Quench the mixture with 2N Na₂CO₃ until pH ~8 is reached to neutralize the HCl byproduct, preventing degradation of the core.

  • Remove ethanol in vacuo, and extract the aqueous layer with dichloromethane (DCM) (3 × 20 mL).

  • Wash the combined organic layers with distilled water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude intermediate.

Protocol B: Regioselective Bromination (C3-Bromination)

  • Dissolve the crude imidazo[1,2-a]pyridine-8-carbonitrile (1.0 eq) in anhydrous DCM (0.2 M concentration) and cool to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes to control the exotherm and prevent di-bromination artifacts[6].

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Self-Validation Step: Monitor completion via TLC (disappearance of the starting material under UV 254 nm).

  • Quench the reaction with saturated aqueous Na₂S₂O₃ to strictly neutralize any residual electrophilic bromine.

  • Extract with DCM, wash with brine, dry over Na₂SO₄, and purify via flash column chromatography (Hexanes/EtOAc) to yield the pure target compound.

Analytical Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated through orthogonal analytical techniques. The quantitative metrics below serve as a definitive fingerprint for this specific scaffold.

Table 2: Analytical Validation Metrics

Analytical TechniqueKey Quantitative MetricDiagnostic Significance
¹H NMR δ 8.5 - 9.0 ppm (C5-H)Downfield shift confirms the C3-Br deshielding effect[5].
¹H NMR δ 7.8 - 8.2 ppm (C2-H, singlet)Singlet multiplicity confirms complete C3 substitution.
¹³C NMR δ 90 - 100 ppm (C3)Heavy-atom shielding effect specific to the C-Br bond[7].
¹³C NMR δ 115 - 117 ppm (-C#N)Confirms integrity of the C8-carbonitrile group[7].
IR Spectroscopy ~2225 cm⁻¹Characteristic stretching frequency of the nitrile group[7].
LC-MS (ESI+) m/z 222.0 / 224.0 (1:1 ratio)Isotopic signature confirms monobromination (⁷⁹Br/⁸¹Br)[8].

Downstream Application: The C3-Linchpin in Drug Discovery

The strategic placement of the bromide at the C3 position transforms the scaffold into a versatile linchpin for late-stage functionalization. The C3-Br bond readily undergoes oxidative addition with Palladium(0) catalysts, enabling a suite of precision cross-coupling reactions[9].

  • Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids yields C3-aryl derivatives, a common motif in ATP-competitive kinase inhibitors.

  • Sonogashira Coupling: Coupling with terminal alkynes provides rigid, linear geometries often explored in allosteric modulators (e.g., mGluR2 modulators)[2].

  • Buchwald-Hartwig Amination: C-N bond formation allows for the introduction of solubilizing amine groups or fluorescent probes.

Functionalization_Logic Core 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile Suzuki Suzuki-Miyaura (Pd, R-B(OH)2) Core->Suzuki C(sp2)-C(sp2) Sonogashira Sonogashira (Pd/Cu, R-C≡CH) Core->Sonogashira C(sp2)-C(sp) Buchwald Buchwald-Hartwig (Pd, R-NH2) Core->Buchwald C(sp2)-N Prod1 C3-Aryl/Heteroaryl Derivatives (Kinase Inhibitors) Suzuki->Prod1 Prod2 C3-Alkynyl Derivatives (mGluR2 Modulators) Sonogashira->Prod2 Prod3 C3-Amino Derivatives (Fluorescent Probes) Buchwald->Prod3

Fig 2: Downstream cross-coupling functionalization logic for the C3-bromide linchpin.

References

  • Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ACS Omega URL
  • Title: WO2014011900A2 - Inhibitors of the fibroblast growth factor receptor Source: Google Patents URL
  • Title: 3-bromoimidazo[1,2-a]pyridine-8-carbonitrile Product Details Source: Sigma-Aldrich URL
  • Title: Regiocontrolled Microwave Assisted Bifunctionalization of 7,8-Dihalogenated Imidazo[1,2-a]pyridines Source: MDPI URL
  • Title: Ultrasound-Promoted and Base-Mediated Regioselective Bromination of Imidazo[1,2-a]pyridines Source: Thieme E-Books & E-Journals URL
  • Title: A Convenient Method for the Synthesis of Imidazo[1,2-a]pyridines Source: Thieme Connect URL

Sources

Exploratory

Spectroscopic Characterization of 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile, a key heterocyclic scaffold of interest to researchers in medicinal chemistry and materia...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile, a key heterocyclic scaffold of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific isomer in public-domain literature, this guide leverages established spectroscopic principles and data from structurally related analogs to present a robust, predicted spectroscopic profile. This approach is designed to empower researchers in identifying and characterizing this molecule, whether it is synthesized in their own laboratories or procured from a supplier.

The imidazo[1,2-a]pyridine core is a privileged structure in drug discovery, forming the foundation of several approved pharmaceuticals. The introduction of a bromine atom at the 3-position and a nitrile group at the 8-position creates a molecule with unique electronic and steric properties, making it a valuable building block for the synthesis of novel bioactive compounds. Accurate spectroscopic characterization is paramount for confirming the identity and purity of such molecules.

Molecular Structure and Numbering

The structure of 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile is depicted below, with the standard IUPAC numbering for the heterocyclic system. This numbering is essential for the correct assignment of NMR signals.

Caption: Molecular structure of 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile.

Synthesis and Experimental Protocols

While a specific synthesis for 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile is not extensively documented, a plausible and efficient synthetic route can be adapted from established methods for related imidazo[1,2-a]pyridines.[1][2] The general strategy involves the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.

Proposed Synthetic Workflow

G start 2-Amino-3-cyanopyridine step1 Bromination (e.g., with NBS) start->step1 intermediate1 2-Amino-3-cyano-X-bromopyridine step1->intermediate1 step2 Reaction with Bromoacetaldehyde intermediate1->step2 intermediate2 Cyclization Precursor step2->intermediate2 step3 Intramolecular Cyclization intermediate2->step3 product 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile step3->product

Caption: Proposed synthetic workflow for 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile.

Experimental Protocol for Spectroscopic Sample Preparation
  • Sample Purity: Ensure the sample is of high purity, as impurities can significantly complicate spectral interpretation. Purification can be achieved by column chromatography or recrystallization.

  • Solvent Selection: For NMR analysis, choose a deuterated solvent in which the compound is fully soluble (e.g., CDCl₃ or DMSO-d₆). For IR and MS, the sample can be analyzed neat or in a suitable solvent.

  • Concentration: For NMR, a concentration of 5-10 mg/mL is typically sufficient. For MS, a more dilute solution (e.g., 1 µg/mL) is used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.[3][4] The predicted ¹H and ¹³C NMR spectra for 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile are detailed below.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show four signals in the aromatic region, corresponding to the four protons on the imidazo[1,2-a]pyridine ring system. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and nitrile groups, as well as the electronic nature of the heterocyclic system.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.0 - 8.2s-
H-57.8 - 8.0d~7.0
H-67.0 - 7.2t~7.0
H-77.4 - 7.6d~7.0

Rationale for Assignments:

  • H-2: This proton is on the imidazole ring and is expected to be a singlet due to the absence of adjacent protons. Its chemical shift will be downfield due to the influence of the adjacent nitrogen atom.

  • H-5, H-6, H-7: These protons are on the pyridine ring and will form a coupled system. H-5 and H-7 are expected to be doublets due to coupling with H-6, while H-6 will be a triplet due to coupling with both H-5 and H-7. The electron-withdrawing nitrile group at position 8 will deshield H-7, shifting it further downfield compared to H-5 and H-6.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The predicted chemical shifts for the eight carbon atoms are listed below.

CarbonPredicted Chemical Shift (δ, ppm)
C-2140 - 145
C-3110 - 115
C-5130 - 135
C-6115 - 120
C-7125 - 130
C-8100 - 105
C-8a145 - 150
C≡N115 - 120

Rationale for Assignments:

  • C-2 and C-8a: These are bridgehead carbons and are typically found at lower field.

  • C-3: This carbon is directly attached to the bromine atom, and its chemical shift will be significantly influenced by the halogen's electronegativity and heavy atom effect.

  • C-8: This carbon is attached to the nitrile group, and its chemical shift will be upfield relative to the other aromatic carbons.

  • C≡N: The nitrile carbon has a characteristic chemical shift in the 115-120 ppm range.[5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[7][8] The predicted IR spectrum of 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile will be dominated by absorptions from the nitrile group and the aromatic ring system.

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C≡N stretch2220 - 2240Strong, sharp
Aromatic C-H stretch3000 - 3100Medium
Aromatic C=C and C=N stretch1450 - 1650Medium to strong
C-Br stretch500 - 600Medium to strong

Key Diagnostic Peaks:

  • The most characteristic peak will be the strong, sharp absorption of the nitrile (C≡N) group in the 2220-2240 cm⁻¹ region.[9][10] Its presence is a strong indicator of the success of the synthesis.

  • The C-Br stretch appears in the fingerprint region and can be a useful, though less definitive, indicator.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[8][11] For 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile, the presence of bromine is a key feature that will be readily apparent in the mass spectrum.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The mass spectrum will show a characteristic pair of molecular ion peaks of roughly equal intensity, separated by 2 m/z units. This is due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br.[12][13][14]

    • [M]⁺ (with ⁷⁹Br): m/z = 221

    • [M+2]⁺ (with ⁸¹Br): m/z = 223

  • Major Fragmentation Pathways:

    • Loss of Br: A significant fragment will likely be observed at m/z 142, corresponding to the loss of a bromine radical.

    • Loss of HCN: Another possible fragmentation pathway is the loss of hydrogen cyanide from the pyridine ring, leading to a fragment ion at m/z 194/196.

    • Loss of C₂N₂: Cleavage of the nitrile group and an adjacent carbon could also occur.

G M [M]⁺ m/z 221/223 frag1 [M-Br]⁺ m/z 142 M->frag1 - Br• frag2 [M-HCN]⁺ m/z 194/196 M->frag2 - HCN

Caption: Predicted major fragmentation pathways for 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile.

Conclusion

This technical guide provides a detailed, predicted spectroscopic profile for 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile based on fundamental principles and data from related compounds. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the proposed synthetic and analytical protocols, offer a solid foundation for researchers working with this compound. It is crucial to remember that these are predicted values, and experimental verification is the ultimate standard for structural confirmation. This guide should serve as a valuable tool for designing experiments, interpreting data, and accelerating research and development efforts involving this important heterocyclic scaffold.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. [Link]

  • NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Universal Class. [Link]

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Molecules. [Link]

  • Synthesis and SAR of Imidazo[1,2-a] Pyridinyl-Phenylacrylonitrile Derivatives as Potent Anticandidosis Agents. Journal of Medicinal and Chemical Sciences. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed. [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

  • Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. [Link]

  • Mass Spectrometry (MS) Fragmentation Patterns (HL). Save My Exams. [Link]

  • NMR Data Interpretation Explained. Wiley. [Link]

  • Mass spectrum & fragmentation of 1-bromobutane. YouTube. [Link]

  • SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. Islamic University of Gaza Journal of Natural and Engineering Studies. [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. [Link]

  • Synthesis of New Imidazo [1,2-a] Pyridine and their NMR Spectral Data. ResearchGate. [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. [Link]

  • Mass spectral fragmentation modes of some heterocyclically substituted chromones-II. ResearchGate. [Link]

  • Substituted Imidazo[1,2-a]pyridines as β-strand Peptidomimetics. PMC. [Link]

Sources

Foundational

Unveiling the Pharmacological Versatility of Imidazo[1,2-a]pyridine Derivatives: Mechanisms of Action, Target Pathways, and Experimental Validation

Executive Summary The imidazo[1,2-a]pyridine scaffold represents a "privileged structure" in modern medicinal chemistry. Characterized by a fused bicyclic 5,6-heterocyclic system with a bridgehead nitrogen, this electron...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold represents a "privileged structure" in modern medicinal chemistry. Characterized by a fused bicyclic 5,6-heterocyclic system with a bridgehead nitrogen, this electron-rich core exhibits remarkable bioisosterism with endogenous purines, pyrimidines, and indole-based neurotransmitters[1]. As a Senior Application Scientist, I have structured this technical guide to dissect the distinct mechanisms of action (MoA) of imidazo[1,2-a]pyridine derivatives across three primary therapeutic domains: neurological modulation, targeted oncology, and antimicrobial bioenergetics. Furthermore, this guide provides self-validating experimental protocols to ensure rigorous preclinical evaluation of these compounds.

Neurological Modulation: GABA_A Receptor Positive Allosteric Modulators (PAMs)

Mechanism of Action

The most historically significant application of the imidazo[1,2-a]pyridine scaffold is in the central nervous system (CNS), specifically as sedative-hypnotics and anxiolytics. Compounds like zolpidem and alpidem act as Positive Allosteric Modulators (PAMs) of the γ-aminobutyric acid type A (GABA_A) receptor[2].

Unlike classical benzodiazepines, which bind broadly across multiple receptor subtypes, specific imidazo[1,2-a]pyridines exhibit high selectivity for the α1(+)/γ2(-) interface (the benzodiazepine binding site)[2]. The causality of their action is rooted in thermodynamics: the binding of the imidazo[1,2-a]pyridine core induces a conformational shift in the extracellular domain of the pentameric receptor. This allosteric change dramatically increases the receptor's affinity for endogenous GABA. Consequently, the frequency of chloride (Cl⁻) channel opening increases, leading to rapid neuronal hyperpolarization and a robust sedative effect[3].

GABAA_Pathway A Imidazo[1,2-a]pyridine (e.g., Zolpidem) B Binding to α1(+)/γ2(-) Interface (BZD Site) A->B High Affinity C Allosteric Conformational Change in GABA_A B->C Induces D Increased Affinity for GABA C->D Promotes E Enhanced Cl- Ion Channel Opening D->E Synergizes F Neuronal Hyperpolarization (Sedative Effect) E->F Results in

Fig 1: Allosteric modulation of GABA_A receptors by imidazo[1,2-a]pyridines.

Experimental Protocol: Patch-Clamp Electrophysiology for GABA_A PAM Validation

To validate the allosteric potentiation of novel imidazo[1,2-a]pyridine derivatives, whole-cell patch-clamp electrophysiology is the gold standard[4].

  • Rationale: Direct measurement of transmembrane Cl⁻ currents provides real-time kinetic data of receptor modulation, which biochemical binding assays cannot capture.

  • Methodology:

    • Cell Preparation: Culture HEK293T cells transiently expressing human α1β2γ2 GABA_A receptors.

    • Internal Solution: Fill recording pipettes (3–5 MΩ) with a CsCl-based internal solution to isolate Cl⁻ currents (blocking K⁺ channels).

    • Baseline Establishment: Apply an EC20 concentration of GABA (e.g., 2 μM) via a rapid perfusion system to establish a baseline sub-maximal inward Cl⁻ current.

    • Compound Application: Co-apply the EC20 GABA with varying concentrations of the imidazo[1,2-a]pyridine derivative (1 nM to 10 μM).

    • Data Acquisition: Record the peak amplitude and decay kinetics of the current.

  • Self-Validating System: To prove that the potentiation is specifically mediated via the BZD site, introduce a competitive antagonist (e.g., Flumazenil) in a subsequent sweep. If the imidazo[1,2-a]pyridine-induced current potentiation is abolished by Flumazenil, the BZD-site MoA is definitively validated.

Oncology: Targeted Kinase Inhibition

Mechanism of Action

Due to its structural resemblance to the adenine ring of ATP, the imidazo[1,2-a]pyridine scaffold has been heavily engineered to act as competitive ATP-site inhibitors for various oncogenic kinases, including Cyclin-Dependent Kinases (CDKs) and the PI3K/Akt/mTOR pathway[5].

For example, the derivative AZ703 is a highly selective inhibitor of CDK1 and CDK2[6]. By occupying the ATP-binding pocket, AZ703 prevents the phosphorylation of downstream targets such as the Retinoblastoma (Rb) protein. The unphosphorylated Rb protein remains bound to E2F transcription factors, effectively halting the cell cycle at the G1/S and G2/M transitions, ultimately driving the tumor cells into apoptosis[6]. Similarly, novel derivatives like HS-106 target the PI3K/mTOR pathway, repressing angiogenesis and inducing apoptosis in breast cancer models[7].

Kinase_Workflow N1 Imidazo[1,2-a]pyridine (e.g., AZ703) N2 ATP-Binding Pocket Competition N1->N2 N3 CDK1 / CDK2 Inhibition N2->N3 N4 Rb Phosphorylation Blockade N3->N4 N5 Cell Cycle Arrest (G1/S & G2/M) N4->N5 N6 Apoptosis Induction N5->N6

Fig 2: Mechanism of CDK1/2 inhibition and apoptotic induction by AZ703.

Experimental Protocol: Cell Cycle Analysis and Kinase Selectivity Profiling

To confirm the causality between kinase inhibition and cellular phenotype, a dual-assay approach is required.

  • Rationale: While biochemical assays prove target engagement, flow cytometry proves the functional consequence (cell cycle arrest) in living cells.

  • Methodology:

    • Cell Treatment: Seed target cancer cells (e.g., HCC1937 breast cancer cells[7]) and treat with the imidazo[1,2-a]pyridine derivative at 0.5x, 1x, and 2x its IC50 for 24 hours.

    • Fixation: Harvest cells, wash with cold PBS, and fix in 70% ice-cold ethanol for 30 minutes to permeabilize the membrane.

    • Staining: Resuspend cells in PBS containing Propidium Iodide (PI, 50 μg/mL) and RNase A (100 μg/mL). Crucial Step: RNase A ensures PI strictly intercalates into DNA, preventing false-positive RNA fluorescence.

    • Flow Cytometry: Analyze DNA content to quantify the percentage of cells in G0/G1, S, and G2/M phases.

  • Self-Validating System: Run a parallel Western Blot probing for phosphorylated Rb (p-Rb) and total Rb. A dose-dependent decrease in p-Rb perfectly correlates with an accumulation of cells in the G1 phase, confirming that the cell cycle arrest is a direct consequence of CDK inhibition.

Antimicrobial Action: Targeting Mycobacterial Bioenergetics

Mechanism of Action

In the fight against multidrug-resistant tuberculosis (MDR-TB), imidazo[1,2-a]pyridine derivatives have emerged as potent inhibitors of the mycobacterial electron transport chain[8]. Specifically, these compounds target QcrB, a subunit of the cytochrome bc1 complex. By binding to QcrB, the derivatives block electron transfer, collapsing the proton motive force and starving Mycobacterium tuberculosis (Mtb) of ATP[8].

Quantitative Data Synthesis

To facilitate comparative analysis, the following table summarizes the pharmacological profiles of key imidazo[1,2-a]pyridine derivatives across different therapeutic areas.

Compound / DerivativePrimary TargetMechanism of ActionEfficacy / Potency (IC50/MIC)Clinical Indication / Status
Zolpidem GABA_A (α1 subunit)Positive Allosteric ModulatorK_i ≈ 27 nMInsomnia (FDA Approved)[2]
AZ703 CDK1 / CDK2ATP-Competitive Kinase InhibitorIC50 < 100 nMOncology (Preclinical)[6]
IP-5 / IP-6 Apoptotic PathwaysCytotoxic / Cell Cycle ArrestIC50 = 45.0 - 47.7 μMBreast Cancer (Preclinical)[7]
Compound 23 (N-phenoxyethyl) Mtb QcrB (Cytochrome bc1)Electron Transport Chain InhibitorMIC90 = 0.069–0.174 μMTuberculosis (Preclinical)[8]
Compound 11 (Peptidomimetic) Akt / GSK3βSubstrate Mimetic InhibitorIC50 = 0.64 μMOncology (Preclinical)[9]

References

Sources

Exploratory

Unlocking the Pharmacophoric Potential of 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile: A Technical Guide to Lead Optimization and Biological Activity

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Compound Identity: 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile (CAS: 1383718-53-3) Structural Rationale: The Anatomy of a Privileg...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Compound Identity: 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile (CAS: 1383718-53-3)

Structural Rationale: The Anatomy of a Privileged Scaffold

In modern medicinal chemistry, the imidazo[1,2-a]pyridine nucleus is recognized as a "privileged scaffold," forming the core of numerous marketed therapeutics (e.g., zolpidem, alpidem) [1]. However, the specific functionalization seen in 3-bromoimidazo[1,2-a]pyridine-8-carbonitrile elevates this building block from a generic heterocycle to a highly reactive, dual-purpose pharmacophore.

The strategic placement of its functional groups dictates its utility in drug design:

  • The 8-Carbonitrile (-CN) Group: Acting as a strong electron-withdrawing group (EWG), the cyano moiety lowers the Highest Occupied Molecular Orbital (HOMO) of the ring system. This modification significantly enhances the metabolic stability of the core against cytochrome P450-mediated oxidative degradation. Furthermore, the nitrogen atom of the cyano group serves as a potent hydrogen bond acceptor, critical for anchoring the molecule within the hydrophobic clefts of target proteins (such as the colchicine-binding site of tubulin) [2].

  • The 3-Bromo (-Br) Handle: The C-3 position is the most nucleophilic site on the imidazo[1,2-a]pyridine ring. Pre-bromination at this site bypasses the need for harsh electrophilic aromatic substitutions during late-stage synthesis. It perfectly primes the scaffold for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid introduction of bulky aryl or heteroaryl groups necessary for target selectivity [3].

Primary Biological Activities of Derived Analogues

Through rational bioisosteric replacement and structural hybridization, derivatives of 3-bromoimidazo[1,2-a]pyridine-8-carbonitrile exhibit profound biological activities, primarily in oncology and antimicrobial resistance.

Antitubulin and Antimitotic Activity

Modifications of the C-3 position with indolyl or heavily substituted aryl groups yield compounds that act as potent microtubule destabilizers. By replacing the 4H-chromene-3-carbonitrile core of known clinical candidates (like Crolibulin) with the imidazo[1,2-a]pyridine-8-carbonitrile scaffold, researchers have developed agents that bind competitively to the colchicine site of tubulin [2]. This binding disrupts microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis in multidrug-resistant cancer cell lines (e.g., HT-29, A549).

Receptor Tyrosine Kinase (c-Met) Inhibition

Aberrant activation of the c-Met receptor tyrosine kinase is a primary driver in non-small cell lung cancer (NSCLC) and gastric cancers. Derivatives of this scaffold have been engineered to occupy the ATP-binding pocket of c-Met. The planar nature of the imidazopyridine core mimics the adenine ring of ATP, while the 8-cyano group forms crucial hydrogen bonds with the hinge region residues of the kinase, resulting in nanomolar inhibitory potency [4].

MOA A 3-Bromoimidazo[1,2-a] pyridine-8-carbonitrile B Derivatization (C-3 Arylation) A->B Scaffold C c-Met Kinase Inhibition B->C Kinase Pocket D Tubulin Colchicine Site Binding B->D Hydrophobic Cleft E Apoptosis / Cell Cycle Arrest C->E Block RTK D->E Disrupt Microtubules

Dual-targeting pathways of 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile derivatives.

Quantitative Structure-Activity Data

The following table summarizes the comparative biological activity of key derivatives synthesized from the 3-bromoimidazo[1,2-a]pyridine-8-carbonitrile scaffold, demonstrating the impact of C-3 functionalization.

Derivative ClassPrimary TargetKey Structural Modification (at C-3)Primary Cell Line / AssayIC₅₀ Range
Antitubulin Agents Tubulin (Colchicine site)5-Indolyl / 3,4,5-trimethoxyphenylHT-29 (Colon), A549 (Lung)10 - 50 nM
c-Met Inhibitors c-Met Kinase1-Methylpyrazole / Triazole hybridsEBC-1 (Lung), Kinase Assay3.9 - 45 nM
Antimicrobial Fungal Ergosterol Pathway3-Benzoyl / Aryl substitutionsC. glabrata, C. guilliermondii1.5 - 8.0 µM
Lp-PLA2 Inhibitors Phospholipase A2Conformational restrictionLiver S9 fractions20 - 100 nM

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis and biological validation of derivatives. These methods are designed with built-in causality and self-validation mechanisms.

Protocol A: Palladium-Catalyzed Derivatization (Suzuki-Miyaura Coupling)

Objective: To introduce an aryl pharmacophore at the highly reactive C-3 position.

Causality & Reagent Selection: We utilize Pd(dppf)Cl2​ as the catalyst. The large bite angle of the dppf ligand facilitates the reductive elimination step of the catalytic cycle, which is otherwise hindered by the steric bulk of the imidazo[1,2-a]pyridine core. A biphasic solvent system (1,4-Dioxane/ H2​O ) is chosen to ensure the simultaneous solvation of the organic scaffold and the inorganic base ( K2​CO3​ ).

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk tube under an argon atmosphere, add 3-bromoimidazo[1,2-a]pyridine-8-carbonitrile (1.0 equiv) and the desired arylboronic acid (1.2 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 equiv) and K2​CO3​ (2.5 equiv).

  • Solvation: Inject a degassed mixture of 1,4-Dioxane/ H2​O (v/v 4:1) to achieve a 0.2 M concentration.

  • Reaction: Heat the mixture to 90°C for 8–12 hours. Monitor via TLC/LC-MS until the complete consumption of the starting bromide.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Self-Validation: Confirm the regioselectivity of the coupling via 2D NMR (HMBC/HSQC). The disappearance of the C-3 proton/carbon signals and the appearance of the new aryl system confirm successful derivatization.

Protocol B: Tubulin Polymerization Inhibition Assay

Objective: To quantify the antimitotic efficacy of the synthesized derivatives.

Causality & Reagent Selection: The assay measures the fluorescence enhancement of a reporter dye (e.g., DAPI) that binds specifically to polymerized microtubules. PIPES buffer is strictly utilized instead of Tris; PIPES maintains the structural integrity of the tubulin heterodimer at 37°C without chelating the essential Mg2+ ions required for GTP hydrolysis.

Step-by-Step Procedure:

  • Reagent Prep: Prepare a reaction mixture containing porcine brain tubulin (3 mg/mL), 1 mM GTP, and 2 mM MgCl2​ in 80 mM PIPES buffer (pH 6.9).

  • Compound Dosing: Pre-incubate the tubulin mixture with varying concentrations of the test compound (0.1 nM to 10 µM) in a 96-well half-area plate at 4°C for 10 minutes.

  • Initiation: Transfer the plate to a microplate reader pre-heated to 37°C. The temperature shift initiates polymerization.

  • Kinetic Read: Monitor the fluorescence (Excitation: 360 nm, Emission: 450 nm) continuously for 60 minutes.

  • Self-Validation & Controls:

    • Positive Control: Colchicine (Expected IC50​ ~ 1-3 µM).

    • Negative Control: 0.5% DMSO vehicle.

    • System Validation: The assay is only considered valid if the Z'-factor of the control wells is >0.5 , ensuring the signal-to-noise ratio is sufficient to determine accurate Vmax​ values.

Workflow S1 Step 1: Scaffold Preparation (CAS 1383718-53-3) S2 Step 2: Suzuki-Miyaura Coupling (Pd-catalyzed C-3 Arylation) S1->S2 S3 Step 3: in vitro Screening (Tubulin / c-Met Assays) S2->S3 S4 Step 4: Cellular Assays (A549, HT-29 Viability) S3->S4 S5 Step 5: Lead Optimization (SAR Analysis) S4->S5

Standard experimental workflow for optimizing 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile.

References

  • Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). "Synthesis of Imidazo[1,2-a]Pyridines: A Decade Update." Chemical Communications, 51(8), 1555-1575. URL:[Link]

  • Zhai, X., Wang, X., Wang, J., & Gong, P. (2017). "Synthesis, biological evaluation and molecular modeling of imidazo[1,2-a]pyridine derivatives as potent antitubulin agents." Bioorganic & Medicinal Chemistry, 25(15), 4087-4099. URL:[Link]

  • National Center for Biotechnology Information. (2026). "PubChem Compound Summary for CID 84028210, 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile." PubChem. URL:[Link]

  • Damghani, T., Moosavi, F., Khoshneviszadeh, M., & Firuzi, O. (2021). "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities." ACS Omega, 6(48), 32363–32386. URL:[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Its derivatives are known to possess a wide array of pharmacological activities, including anxiolytic, hypnotic, anti-cancer, and anti-inflammatory properties. The functionalization of this scaffold is therefore of paramount importance in the discovery and development of new chemical entities. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, and its application to the synthesis of 3-aryl-imidazo[1,2-a]pyridine-8-carbonitriles opens a gateway to a vast chemical space for drug discovery programs.

This document provides a detailed guide to performing Suzuki coupling reactions with 3-bromoimidazo[1,2-a]pyridine-8-carbonitrile, offering insights into the reaction mechanism, optimized protocols, and troubleshooting.

Mechanistic Insights: The Palladium-Catalyzed Suzuki-Miyaura Cycle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-bromoimidazo[1,2-a]pyridine-8-carbonitrile to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron species (boronic acid or ester) transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired 3-aryl-imidazo[1,2-a]pyridine-8-carbonitrile and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Mechanism 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile Oxidative_Addition Oxidative Addition 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile->Oxidative_Addition Pd(0)L2 Pd(0)L2 Pd(II)_Intermediate [(Imidazo[1,2-a]pyridin-8-carbonitrile-3-yl)Pd(II)L2Br] Oxidative_Addition->Pd(II)_Intermediate Transmetalation Transmetalation Pd(II)_Intermediate->Transmetalation Boronic_Acid Ar-B(OH)2 Boronic_Acid->Transmetalation Base Base Base->Transmetalation Pd(II)_Aryl_Intermediate [(Imidazo[1,2-a]pyridin-8-carbonitrile-3-yl)Pd(II)L2Ar] Transmetalation->Pd(II)_Aryl_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product 3-Aryl-imidazo[1,2-a]pyridine-8-carbonitrile Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Recommended Protocol for Suzuki Coupling with 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile

This generalized protocol is a robust starting point for the Suzuki coupling of 3-bromoimidazo[1,2-a]pyridine-8-carbonitrile with various aryl and heteroaryl boronic acids. Optimization may be required for specific substrates.

Materials:

  • 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or DMF)

  • Degassed water (if using a biphasic system)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 3-bromoimidazo[1,2-a]pyridine-8-carbonitrile, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed organic solvent and, if applicable, degassed water via syringe. A common solvent ratio is 4:1 to 5:1 organic solvent to water.

  • Reaction:

    • Conventional Heating: Place the flask in a preheated oil bath at 80-110 °C and stir vigorously.

    • Microwave Irradiation: Secure the vial in the microwave reactor and heat to 130-150 °C for 10-40 minutes.[1]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 3-aryl-imidazo[1,2-a]pyridine-8-carbonitrile.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Add reactants (bromide, boronic acid, base) to a dry flask. Inert 2. Purge with inert gas (Ar or N2). Setup->Inert Catalyst 3. Add palladium catalyst. Inert->Catalyst Solvent 4. Add degassed solvent(s). Catalyst->Solvent Heating 5. Heat with stirring (conventional or microwave). Solvent->Heating Monitoring 6. Monitor progress (TLC, LC-MS). Heating->Monitoring Cool 7. Cool to room temperature. Monitoring->Cool Extract 8. Dilute, wash, and extract. Cool->Extract Purify 9. Dry and purify by chromatography. Extract->Purify Product Pure Product Purify->Product

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Optimization of Reaction Conditions

The success of a Suzuki coupling reaction often depends on the careful selection of the catalyst, base, and solvent. The electron-deficient nature of the 3-bromoimidazo[1,2-a]pyridine-8-carbonitrile may necessitate the use of more active catalyst systems.

ComponentRecommended Reagents/ConditionsRationale & Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a ligandPd(PPh₃)₄ is a common and effective choice. For more challenging couplings, using a palladium(II) source like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) can enhance catalytic activity.[2]
Ligand (if using Pd(II)) PPh₃, SPhos, XPhos, RuPhos, CyJohnPhosBulky, electron-rich ligands promote the oxidative addition step, which can be rate-limiting with electron-deficient heteroaryl halides.[3]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Cesium carbonate is often more effective for challenging substrates due to its higher solubility in organic solvents.[3] Potassium phosphate is another strong base that can be beneficial.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, DMEThe choice of solvent can influence the solubility of the reactants and the rate of reaction. A mixture of an aprotic organic solvent and water is common. Anhydrous conditions can sometimes mitigate protodeboronation of the boronic acid.
Temperature 80-150 °CHigher temperatures are often required for less reactive substrates. Microwave heating can significantly reduce reaction times.[1]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient temperature, incorrect base or solvent.Ensure the reaction is performed under a strict inert atmosphere. Screen different palladium catalysts and ligands. Increase the reaction temperature. Try a stronger base like Cs₂CO₃ or K₃PO₄.
Protodeboronation Presence of water, prolonged reaction time, or harsh basic conditions.Use anhydrous solvents and a less nucleophilic base like K₃PO₄. Use a boronic ester instead of a boronic acid.
Homocoupling of Boronic Acid Presence of oxygen.Thoroughly degas all solvents and ensure the reaction is maintained under an inert atmosphere.
Catalyst Deactivation Coordination of the pyridine nitrogen to the palladium center.The use of bulky phosphine ligands can help to prevent catalyst deactivation.

Conclusion

The Suzuki-Miyaura cross-coupling of 3-bromoimidazo[1,2-a]pyridine-8-carbonitrile is a robust and highly valuable transformation for the synthesis of novel compounds with potential therapeutic applications. By understanding the reaction mechanism and carefully selecting the reaction conditions, researchers can efficiently generate diverse libraries of 3-aryl-imidazo[1,2-a]pyridine-8-carbonitriles for further investigation in drug discovery and development programs.

References

  • Lee, et al. (as cited in) Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules. 2019, 24(24), 4585.
  • Guram, A. S., et al. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. J. Org. Chem.2007, 72(14), 5104–5112.
  • Littke, A. F., et al. A Versatile Catalyst for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates. J. Am. Chem. Soc.2000, 122(17), 4020–4028.
  • Al-Amin, M., et al. Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines. Org. Lett.2012, 14(23), 5988–5991.
  • Tran, R. Q., et al. Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. RSC Adv.2019, 9, 17778-17782.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95(7), 2457–2483.
  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

Sources

Application

Application Note: Optimized Protocol for the N-Arylation of 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile via Buchwald-Hartwig Cross-Coupling

Introduction & Mechanistic Rationale The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in therapeutics ranging from anxiolytics (e.g., zolpidem, alpidem) to adv...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in therapeutics ranging from anxiolytics (e.g., zolpidem, alpidem) to advanced oncology candidates[1]. Functionalization at the C3 position via C-N cross-coupling (N-arylation) allows for the rapid generation of diverse analog libraries. However, utilizing 3-bromoimidazo[1,2-a]pyridine-8-carbonitrile as the aryl halide electrophile presents specific synthetic challenges:

  • Chemoselectivity: The presence of the highly electrophilic C8-carbonitrile group restricts the use of strong nucleophilic bases typically used in aminations.

  • Catalyst Poisoning: The nitrogen-rich heterocyclic core can competitively coordinate to the palladium catalyst, leading to catalyst deactivation or off-target reactivity[2].

This application note details a highly efficient, self-validating Buchwald-Hartwig amination protocol specifically optimized for this substrate[3]. By utilizing a carefully selected Pd/Xantphos catalyst system and a mild inorganic base, this method ensures high yields while preserving the integrity of the cyano group[4].

Causality in Experimental Design
  • Catalyst & Ligand (Pd₂(dba)₃ / Xantphos): Xantphos is a bidentate diphosphine ligand with a wide bite angle (~111°). In the catalytic cycle, this wide bite angle sterically accelerates the rate-determining reductive elimination step, forcing the aryl and amido groups into close proximity. Furthermore, the bidentate nature of Xantphos prevents the imidazopyridine nitrogen atoms from displacing the ligand and deactivating the palladium center.

  • Base Selection (Cs₂CO₃): Traditional Buchwald-Hartwig aminations often employ sodium tert-butoxide (NaOtBu)[5]. However, NaOtBu can hydrolyze or nucleophilically attack the C8-carbonitrile group. Cesium carbonate (Cs₂CO₃) provides sufficient basicity to deprotonate the coordinated amine without acting as a nucleophile, ensuring excellent chemoselectivity.

  • Solvent (1,4-Dioxane): A moderately polar, non-coordinating solvent that supports the partial solubility of the inorganic base at elevated temperatures (100 °C) while maintaining catalyst stability.

Reaction Workflow & Catalytic Cycle

G Pd_0 Pd(0)(Xantphos) Active Catalyst Ox_Add Oxidative Addition (Ar-Br Cleavage) Pd_0->Ox_Add 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile Pd_II_Ar Pd(II)(Ar)(Br)(Xantphos) Intermediate I Ox_Add->Pd_II_Ar Amine_Coord Amine Coordination & Deprotonation Pd_II_Ar->Amine_Coord Secondary Amine + Cs2CO3 Pd_II_Amido Pd(II)(Ar)(NR2)(Xantphos) Intermediate II Amine_Coord->Pd_II_Amido - CsBr, - CsHCO3 Red_Elim Reductive Elimination (C-N Bond Formation) Pd_II_Amido->Red_Elim Product N-Arylated Imidazopyridine + Pd(0) Regeneration Red_Elim->Product Product->Pd_0 Catalytic Turnover

Catalytic cycle of the Buchwald-Hartwig N-arylation of 3-bromoimidazo[1,2-a]pyridine-8-carbonitrile.

Experimental Design & Optimization Data

To establish the optimal conditions, various parameters were screened using morpholine as the model secondary amine. The quantitative results are summarized in Table 1.

Table 1: Optimization of Reaction Conditions

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Observation
1 Pd₂(dba)₃ (5%) Xantphos (10%) Cs₂CO₃ (2.0) 1,4-Dioxane 100 88% Clean conversion, intact cyano group.
2Pd₂(dba)₃ (5%)BINAP (10%)Cs₂CO₃ (2.0)1,4-Dioxane10045%Incomplete conversion; slow reductive elimination.
3Pd(OAc)₂ (10%)RuPhos (20%)NaOtBu (2.0)Toluene10012%Significant degradation of the cyano group.
4Pd₂(dba)₃ (5%)Xantphos (10%)K₃PO₄ (2.0)1,4-Dioxane10071%Slower reaction rate compared to Cs₂CO₃.

Detailed Experimental Protocol

Note: This protocol incorporates specific checkpoints to ensure the reaction is proceeding correctly at each stage, creating a self-validating workflow.

Materials Required
  • Substrate: 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile (1.0 equiv, 1.0 mmol, 222.04 g/mol )[6]

  • Amine: Secondary amine (e.g., Morpholine) or primary aniline (1.2 equiv, 1.2 mmol)

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.05 equiv, 5 mol%)

  • Ligand: 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene [Xantphos] (0.10 equiv, 10 mol%)

  • Base: Cesium carbonate [Cs₂CO₃] (2.0 equiv, 2.0 mmol)

  • Solvent: Anhydrous, degassed 1,4-Dioxane (10 mL)

Step-by-Step Methodology
  • Preparation of the Reaction Vessel:

    • Flame-dry a 25 mL Schlenk tube or a thick-walled reaction vial equipped with a magnetic stir bar.

    • Transfer the vessel to a glovebox or use standard Schlenk techniques to maintain an inert Argon/Nitrogen atmosphere.

    • Causality: Pd(0) complexes and electron-rich phosphine ligands are highly sensitive to oxidation by atmospheric oxygen.

  • Reagent Charging:

    • Add 3-bromoimidazo[1,2-a]pyridine-8-carbonitrile (222 mg, 1.0 mmol), Pd₂(dba)₃ (45.8 mg, 0.05 mmol), Xantphos (57.8 mg, 0.10 mmol), and finely powdered anhydrous Cs₂CO₃ (651 mg, 2.0 mmol) to the vessel.

    • Checkpoint: The mixture should appear as a dark purple/brown heterogeneous powder due to the Pd₂(dba)₃.

  • Solvent and Amine Addition:

    • Add 10 mL of anhydrous, degassed 1,4-dioxane.

    • Add the amine (1.2 mmol) via a micro-syringe. (If the amine is a solid, add it during Step 2).

    • Seal the vessel tightly with a Teflon-lined septum cap.

  • Reaction Execution:

    • Place the reaction vessel in a pre-heated oil bath or heating block set to 100 °C.

    • Stir vigorously (800-1000 rpm) for 12-16 hours.

    • Checkpoint: As the active Pd(0)-Xantphos complex forms and oxidative addition occurs, the solution typically transitions from dark purple to a reddish-brown or orange suspension.

  • Reaction Monitoring (Self-Validation):

    • After 12 hours, cool the mixture to room temperature.

    • Withdraw a 10 µL aliquot, dilute with 1 mL of EtOAc, filter through a small plug of Celite, and analyze via TLC (Eluent: 50% EtOAc in Hexanes) or LC-MS.

    • Validation: The starting material (UV active at 254 nm) should be fully consumed, and a new, more polar or highly fluorescent spot (product) should appear.

  • Work-Up and Purification:

    • Dilute the crude reaction mixture with EtOAc (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional EtOAc (2 x 10 mL).

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue via flash column chromatography on silica gel (Gradient: 20% to 60% EtOAc in Hexanes).

    • Evaporate the product-containing fractions to yield the pure N-arylated 3-aminoimidazo[1,2-a]pyridine-8-carbonitrile derivative.

Troubleshooting & Safety

  • Incomplete Conversion: If unreacted 3-bromoimidazo[1,2-a]pyridine-8-carbonitrile remains, it indicates oxygen ingress or wet solvent. Ensure rigorous degassing of 1,4-dioxane (e.g., via freeze-pump-thaw cycles).

  • Dehalogenation (Formation of imidazo[1,2-a]pyridine-8-carbonitrile): This occurs if the amine is too sterically hindered, causing the Pd-intermediate to undergo β-hydride elimination or protodepalladation instead of reductive elimination. Consider switching to a less sterically demanding amine or increasing the temperature to 110 °C.

  • Safety: 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile is an irritant and harmful if swallowed (H302, H315, H319)[7]. Handle inside a certified fume hood with proper PPE.

References

  • Title: Regiocontrolled Microwave Assisted Bifunctionalization of 7,8-Dihalogenated Imidazo[1,2-a]pyridines: A One Pot Double-Coupling Approach Source: MDPI Molecules URL: [Link]

  • Title: Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates Source: Organic Syntheses URL: [Link]

  • Title: Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions Source: RSC Advances (via PMC) URL: [Link]

Sources

Method

Application Note: 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile as a Key Building Block in the Synthesis of MNK1/2 Inhibitors and Advanced Heterocycles

Executive Summary & Chemical Profile The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, historically serving as the core for blockbuster drugs such as the anxiolytic zolpidem and the ga...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, historically serving as the core for blockbuster drugs such as the anxiolytic zolpidem and the gastroprotective soraprazan[1]. Recently, highly functionalized derivatives of this heterocycle have emerged as critical components in targeted oncology therapies.

3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile (CAS: 1383718-53-3) represents a highly versatile, bifunctional building block. It offers two orthogonal synthetic handles:

  • C3-Bromide: Highly activated for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • C8-Carbonitrile: An electron-withdrawing group that not only modulates the electronic properties of the core but also serves as a precursor for late-stage functionalization (e.g., hydrolysis to amides, reduction to amines, or conversion to aminals).

This application note details the mechanistic rationale, signaling pathway context, and validated experimental protocols for utilizing this building block, specifically highlighting its role in the synthesis of Tomivosertib (eFT508) , a clinical-stage dual MNK1/2 inhibitor[2].

Pathway Context: Targeting Dysregulated Translation

In tumorigenesis, the dysregulation of mRNA translation is a primary driver of aberrant cell proliferation and survival. The Mitogen-activated protein kinase interacting kinases 1 and 2 (MNK1/2) integrate signals from upstream oncogenic pathways (such as RAS/ERK and p38 MAPK) to phosphorylate the translation initiation factor eIF4E at Ser209[2].

The development of eFT508 relied heavily on the 3-bromoimidazo[1,2-a]pyridine-8-carbonitrile building block to construct a novel pyridone–aminal structure that selectively binds the MNK1/2 active site, thereby halting oncogene signaling at the mRNA translation level[3].

MNK_Pathway Oncogenic Oncogenic Signals (RAS/ERK, p38 MAPK) MNK12 MNK1 / MNK2 Kinases Oncogenic->MNK12 Activates eIF4E eIF4E (Translation Initiation Factor) MNK12->eIF4E Phosphorylates (Ser209) eFT508 Tomivosertib (eFT508) (Derived from 3-Br-Imidazo[1,2-a]pyridine-8-CN) eFT508->MNK12 Inhibits Translation Dysregulated mRNA Translation (Tumorigenesis) eIF4E->Translation Drives

Figure 1: Mechanism of eFT508 inhibiting MNK1/2-mediated eIF4E phosphorylation.

Mechanistic Rationale for Synthetic Design

From a physical organic chemistry perspective, the imidazo[1,2-a]pyridine system is inherently electron-rich, typically undergoing electrophilic aromatic substitution at the C3 position. However, the introduction of the 8-carbonitrile group exerts a strong electron-withdrawing inductive and mesomeric effect across the fused bicyclic system[4].

Causality in Cross-Coupling: This electron withdrawal significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C3-Br bond. Consequently, the oxidative addition of Pd(0) into the C3-Br bond—often the rate-determining step in Suzuki-Miyaura couplings—is dramatically accelerated. This allows for the efficient coupling of sterically hindered or electronically deactivated boronic acids under relatively mild conditions.

Experimental Workflow & Protocol

The following protocol outlines the C3 Suzuki-Miyaura cross-coupling of 3-bromoimidazo[1,2-a]pyridine-8-carbonitrile with pyridin-3-ylboronic acid, a critical intermediate step in the synthesis of eFT508[5].

Synthetic_Workflow SM 3-Bromoimidazo[1,2-a] pyridine-8-carbonitrile Reaction Suzuki-Miyaura Cross-Coupling (100 °C, N2) SM->Reaction Reagents Pyridin-3-ylboronic acid Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O Reagents->Reaction Product 3-(Pyridin-3-yl)imidazo [1,2-a]pyridine-8-carbonitrile Reaction->Product LateStage Late-Stage Aminal Formation (eFT508) Product->LateStage

Figure 2: Synthetic workflow for the C3 Suzuki-Miyaura cross-coupling.

Quantitative Data & Reaction Optimization

To ensure a self-validating and reproducible system, the stoichiometric ratios and reaction parameters are optimized as follows:

ParameterReagent / ConditionQuantity / ValueMechanistic Rationale
Substrate 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile0.5 g (1.0 equiv)Electrophilic core highly activated at C3 for oxidative addition.
Coupling Partner Pyridin-3-ylboronic acid1.1 equivSlight excess drives complete conversion of the bromide and accounts for potential protodeboronation.
Catalyst Pd(dppf)Cl₂0.1 equiv (10 mol%)The bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, accelerating reductive elimination.
Base K₂CO₃5.0 equivForms the highly reactive boronate complex and neutralizes the HBr byproduct.
Solvent 1,4-Dioxane / Water10 mL / 2.5 mL (4:1 v/v)Biphasic system ensures homogeneous solubility of both organic substrates and the inorganic base.
Conditions Temperature / Atmosphere100 °C, N₂ gasThermal energy overcomes steric barriers; strict N₂ atmosphere prevents Pd(0) oxidation to inactive Pd(II) species.
Step-by-Step Methodology

Note: This protocol is adapted from the validated synthesis by[2].

  • Preparation of the Reaction Mixture:

    • To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 3-bromoimidazo[1,2-a]pyridine-8-carbonitrile (0.5 g, 2.25 mmol, 1.0 equiv) and pyridin-3-ylboronic acid (0.30 g, 2.48 mmol, 1.1 equiv).

    • Add potassium carbonate (K₂CO₃) (1.55 g, 11.25 mmol, 5.0 equiv).

  • Solvent Addition and Degassing (Critical Step):

    • Add 1,4-dioxane (10 mL) and deionized water (2.5 mL) to the flask.

    • Self-Validation Check: The mixture will be heterogeneous. It is imperative to degas the solvent system to prevent catalyst deactivation. Sparge the mixture with ultra-pure Nitrogen (N₂) gas for 15 minutes via a submerged needle.

  • Catalyst Introduction:

    • Under a continuous flow of N₂, quickly add the catalyst [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.16 g, 0.225 mmol, 0.1 equiv). Seal the flask with a Teflon-lined cap.

  • Thermal Activation:

    • Submerge the flask in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) overnight (approx. 14–16 hours)[6].

    • Self-Validation Check: Monitor the reaction via LC-MS or TLC (eluent: 5% MeOH in DCM). The disappearance of the starting material peak (m/z ~222/224) and the appearance of the product peak (m/z ~221) indicates completion.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature. Dilute with ethyl acetate (30 mL) and wash with water (2 × 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue via flash column chromatography (silica gel, gradient elution of EtOAc/Hexanes) to yield the pure 3-(pyridin-3-yl)imidazo[1,2-a]pyridine-8-carbonitrile intermediate.

References

  • Reich, S. H., et al. (2018). Structure-based Design of Pyridone–Aminal eFT508 Targeting Dysregulated Translation by Selective Mitogen-activated Protein Kinase Interacting Kinases 1 and 2 (MNK1/2) Inhibition. Journal of Medicinal Chemistry, 61(8), 3516-3540. URL:[Link]

  • Devi, N., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994. URL:[Link]

Sources

Application

Application Note &amp; Protocol: Quantitative Analysis of 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile

Abstract This document provides a comprehensive guide with detailed protocols for the quantitative analysis of 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile, a key intermediate in pharmaceutical synthesis. The methods des...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide with detailed protocols for the quantitative analysis of 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile, a key intermediate in pharmaceutical synthesis. The methods described herein are designed for researchers, scientists, and drug development professionals requiring accurate and precise quantification of this compound in various sample matrices. We present two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and purity assessment, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and selective quantification in complex matrices. The protocols are grounded in established principles of analytical chemistry and adhere to the validation guidelines outlined by the International Council for Harmonisation (ICH)[1][2][3].

Introduction

3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its chemical structure, featuring a fused imidazopyridine ring system with bromo and cyano functionalities, makes it a versatile building block for the synthesis of novel therapeutic agents. Accurate quantification of this intermediate is critical for process optimization, quality control of starting materials, and ensuring the purity of the final active pharmaceutical ingredient (API).

The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the expected concentration range, the complexity of the sample matrix, and the desired level of sensitivity and selectivity. This guide details two robust and validated methods to meet diverse analytical needs.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular Formula C₈H₄BrN₃[4]
Molecular Weight 222.04 g/mol [5]
Monoisotopic Mass 220.95886 Da[4][5]
Appearance Solid (predicted)
XlogP (predicted) 2.5[4]

The predicted XlogP suggests moderate hydrophobicity, making it well-suited for reversed-phase HPLC. The presence of nitrogen atoms provides sites for protonation, which can be leveraged for enhanced retention and ionization in mass spectrometry.

Experimental Workflows

The following diagrams illustrate the general workflows for sample analysis using HPLC-UV and LC-MS/MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Raw Sample Dilution Dilution with Mobile Phase Sample->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification via Calibration Curve Integration->Quantification

Caption: HPLC-UV analytical workflow.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Complex Matrix (e.g., Plasma) Extraction LLE or SPE Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection UPLC Injection Evaporation->Injection Separation C18 Column Separation Injection->Separation Ionization ESI+ Ionization Separation->Ionization Detection MRM Detection Ionization->Detection Chromatogram MRM Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (Internal Standard) Integration->Quantification

Caption: LC-MS/MS analytical workflow.

HPLC-UV Method for Purity and Assay

This method is suitable for determining the purity of 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile in bulk drug substance and for in-process control where concentrations are relatively high.

Instrumentation and Reagents
  • HPLC System: Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD) or variable wavelength detector (VWD).

  • Column: Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent.

  • Reagents:

    • Acetonitrile (ACN), HPLC grade.

    • Water, HPLC grade.

    • Formic acid, LC-MS grade.

  • Reference Standard: 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile, of known purity (e.g., >98%).

Chromatographic Conditions
ParameterConditionJustification
Mobile Phase A 0.1% Formic Acid in WaterFormic acid aids in protonating the analyte, leading to sharper peaks and better retention on a C18 column[6].
Mobile Phase B 0.1% AcetonitrileAcetonitrile is a common organic modifier providing good elution strength for moderately polar compounds.
Gradient 0-15 min: 30-70% B; 15-17 min: 70-95% B; 17-19 min: 95% B; 19-20 min: 95-30% B; 20-25 min: 30% BA gradient elution is necessary to ensure elution of the main peak with good symmetry while also separating potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume to avoid column overloading while ensuring adequate signal.
Detection Wavelength 254 nm and 310 nmWavelengths selected based on the predicted UV absorbance maxima of the imidazopyridine core structure. A DAD is recommended to assess peak purity.
Run Time 25 minutesSufficient time to elute the analyte and any potential late-eluting impurities, followed by column re-equilibration.
Sample and Standard Preparation
  • Diluent: A mixture of 50:50 (v/v) Acetonitrile and Water is recommended as it is compatible with the mobile phase and ensures analyte solubility.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution (for Assay): Accurately weigh approximately 25 mg of the sample, transfer to a 25 mL volumetric flask, dissolve, and dilute to volume with the diluent. Further dilute to fall within the calibration range (e.g., a 1:20 dilution to achieve a nominal concentration of 50 µg/mL).

LC-MS/MS Method for Trace Quantification

This method provides high sensitivity and selectivity, making it ideal for quantifying trace levels of 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile in complex matrices such as biological fluids or for genotoxic impurity analysis.

Instrumentation and Reagents
  • LC System: Agilent 1290 Infinity II UHPLC or equivalent.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent, equipped with an Electrospray Ionization (ESI) source.

  • Column: Waters Acquity UPLC HSS T3, 2.1 x 50 mm, 1.8 µm, or equivalent.

  • Reagents: As per HPLC-UV method, but of LC-MS grade.

  • Internal Standard (IS): A structurally similar, stable isotope-labeled analogue is ideal. If unavailable, a compound with similar chromatographic behavior and ionization efficiency can be used (e.g., a related imidazopyridine derivative).

LC-MS/MS Conditions
ParameterConditionJustification
Mobile Phase A 0.1% Formic Acid in WaterEnhances ionization in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic eluent compatible with ESI.
Gradient 0-0.5 min: 10% B; 0.5-3.0 min: 10-90% B; 3.0-4.0 min: 90% B; 4.0-4.1 min: 90-10% B; 4.1-5.0 min: 10% BA fast gradient suitable for UHPLC, providing rapid analysis times.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, ensuring efficient separation and compatibility with the ESI source.
Column Temperature 40 °CHigher temperature reduces mobile phase viscosity and can improve peak shape.
Injection Volume 2 µLSmaller injection volume is typical for UHPLC to minimize band broadening.
Ionization Mode ESI PositiveThe nitrogen atoms in the imidazopyridine ring are readily protonated.
MRM Transitions Analyte: Q1: 221.9 -> Q3: 142.0 (Quantifier), 221.9 -> 115.0 (Qualifier) / IS: To be determinedThese transitions are predicted based on the structure ([M+H]+ of the bromine isotopes). The quantifier should be the most abundant fragment. Actual values must be optimized by direct infusion of the standard.
Gas Temperature 300 °COptimized for efficient desolvation.
Gas Flow 8 L/minOptimized for efficient desolvation.
Nebulizer Pressure 35 psiOptimized for stable spray formation.
Capillary Voltage 3500 VOptimized for maximum ion signal.
Sample Preparation (from Rat Plasma)

This protocol is an example of a liquid-liquid extraction (LLE) procedure, suitable for cleaning up biological samples[7][8].

  • To 100 µL of plasma sample in a microcentrifuge tube, add 25 µL of internal standard working solution.

  • Add 50 µL of 1M sodium hydroxide to basify the sample and ensure the analyte is in its free base form.

  • Add 600 µL of methyl tert-butyl ether (MTBE), vortex for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C[8].

  • Reconstitute the residue in 100 µL of the initial mobile phase (90% A, 10% B).

  • Vortex briefly and transfer to an autosampler vial for injection.

Method Validation Protocol

All analytical methods intended for use in a regulated environment must be validated to demonstrate their suitability for the intended purpose. The following validation parameters should be assessed according to ICH Q2(R1) guidelines[1][2][3][9].

Validation_Process cluster_validation ICH Q2(R1) Validation Parameters Specificity Specificity / Selectivity Validated Validated Method Specificity->Validated Linearity Linearity Linearity->Validated Range Range Range->Validated Accuracy Accuracy Accuracy->Validated Precision Precision Precision->Validated LOD Detection Limit (LOD) LOD->Validated LOQ Quantitation Limit (LOQ) LOQ->Validated Robustness Robustness Robustness->Validated Method Finalized Analytical Method Method->Specificity Method->Linearity Method->Range Method->Accuracy Method->Precision Method->LOD Method->LOQ Method->Robustness

Caption: Method validation workflow based on ICH Q2(R1).

Validation Experiments
ParameterProtocolAcceptance Criteria
Specificity Analyze blank matrix, placebo (if applicable), and spiked samples. Assess peak purity using DAD for HPLC-UV. For LC-MS/MS, ensure no interfering peaks at the retention time of the analyte and IS in blank matrix.The analyte peak should be free from interference from endogenous components, impurities, or degradation products. Peak purity index > 0.995.
Linearity Analyze at least five concentrations across the proposed range in triplicate. Plot the response versus concentration and determine the correlation coefficient (r²) and y-intercept.r² ≥ 0.995. The y-intercept should not be significantly different from zero.
Range Confirmed by demonstrating acceptable linearity, accuracy, and precision at the lower and upper concentrations of the range. For assay, typically 80-120% of the test concentration[3].The method provides an acceptable degree of linearity, accuracy, and precision within the specified range.
Accuracy Analyze samples spiked with known amounts of analyte at three concentration levels (low, mid, high) across the range (n=3 at each level). Calculate the percent recovery.Mean recovery should be within 98.0% to 102.0% for drug substance assay, and 85.0% to 115.0% for trace analysis.
Precision Repeatability: Analyze a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (3 concentrations, 3 replicates each)[2]. Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.Repeatability: RSD ≤ 1.0% for assay; ≤ 15% for trace analysis. Intermediate Precision: Overall RSD should meet the criteria for repeatability.
LOD & LOQ LOD: Determined based on signal-to-noise ratio (typically S/N ≥ 3:1) or from the standard deviation of the response and the slope of the calibration curve. LOQ: The lowest concentration that can be quantified with acceptable precision and accuracy (typically S/N ≥ 10:1, and RSD ≤ 20%).LOD and LOQ should be reported and justified. LOQ must be at or below the reporting threshold for impurities.
Robustness Intentionally vary critical method parameters (e.g., pH of mobile phase ±0.2 units, column temperature ±5 °C, flow rate ±10%) and assess the impact on the results[10].The method's performance should remain acceptable under minor variations, and system suitability criteria should be met.

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in this application note provide robust and reliable approaches for the quantitative analysis of 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile. The choice of method should be guided by the specific analytical requirements, with HPLC-UV being suitable for routine quality control and the LC-MS/MS method offering superior sensitivity for trace-level quantification. Adherence to the outlined validation protocol will ensure that the chosen method is fit for its intended purpose and generates data of high quality and integrity, in line with global regulatory expectations.

References

  • International Council for Harmonisation. (2013). ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link][1]

  • European Medicines Agency. (2006). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link][2][3]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link][9]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link][10]

  • PubChem. 3-bromoimidazo[1,2-a]pyridine-8-carbonitrile. [Link][4]

  • PubChem. 3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile. [Link][5]

  • Drawell. (2024). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link][7]

  • Organomation. HPLC Sample Preparation. [Link][8]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link][6]

Sources

Method

Application Note: Derivatization of 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile for High-Throughput Biological Screening

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary The imidazo[1,2-a]pyridine scaffold is a "privilege...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous marketed drugs (e.g., zolpidem, alpidem) and advanced clinical candidates targeting cancer, tuberculosis, and neurological disorders[1][2]. 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile (CAS: 1383718-53-3) is an exceptionally versatile building block for library generation. This application note details the mechanistic rationale, validated protocols, and screening cascade for the late-stage functionalization (LSF) of this scaffold to generate focused libraries for kinase inhibition and phenotypic screening.

Scaffold Rationale & Mechanistic Insights

The strategic value of 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile lies in its dual orthogonal functional handles, which allow for rapid divergent synthesis:

  • C3 Position (Bromine): The imidazo[1,2-a]pyridine core is electron-rich at the C3 position, making it highly reactive toward electrophilic aromatic substitution. However, starting with a pre-halogenated C3-bromo derivative provides a precise vector for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[3]. This allows the introduction of diverse aryl or heteroaryl groups designed to probe the deep hydrophobic pockets of kinase targets.

  • C8 Position (Carbonitrile): The cyano group at C8 is a powerful electron-withdrawing group that modulates the pKa of the core nitrogen. More importantly, it serves as a synthetic precursor. It can be retained as a hydrogen bond acceptor, converted into a tetrazole (a carboxylic acid bioisostere), or hydrolyzed to a primary carboxamide. The carboxamide derivative frequently acts as a critical bidentate hydrogen bond donor/acceptor pair, anchoring the molecule to the hinge region of the ATP-binding site in kinases such as FLT3[4].

Synthetic Derivatization Strategy

To generate a robust library for High-Throughput Screening (HTS), we employ a divergent synthetic workflow. The primary strategy involves C3-arylation followed by targeted C8-nitrile modification.

G Core 3-Bromoimidazo[1,2-a] pyridine-8-carbonitrile Suzuki C3: Suzuki-Miyaura (Arylation) Core->Suzuki Ar-B(OH)2 Pd(dppf)Cl2 Buchwald C3: Buchwald-Hartwig (Amination) Core->Buchwald R-NH2 Pd2(dba)3 Hydrolysis C8: Nitrile Hydrolysis (Carboxamide) Core->Hydrolysis H2O2, NaOH Tetrazole C8: Azide Cycloaddition (Tetrazole) Core->Tetrazole NaN3, NH4Cl Library Screening Library (>50 Compounds) Suzuki->Library Buchwald->Library Hydrolysis->Library Tetrazole->Library

Synthetic Derivatization Workflow for 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, prioritizing high yields and minimal purification bottlenecks suitable for library generation.

Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling (C3 Arylation)

Causality & Logic: Traditional thermal heating can lead to protodehalogenation of electron-deficient heteroaryl bromides. Microwave irradiation ensures rapid, uniform heating, driving the oxidative addition step efficiently and minimizing debromination[2][3]. Pd(dppf)Cl2​ is selected because its bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination of the sterically hindered product.

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave vial, add 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile (1.0 equiv, 0.5 mmol) and the desired aryl/heteroaryl boronic acid (1.2 equiv, 0.6 mmol).

  • Catalyst & Base: Add Pd(dppf)Cl2​ (0.05 equiv, 0.025 mmol) and anhydrous K2​CO3​ (2.0 equiv, 1.0 mmol).

  • Solvent System: Suspend the mixture in a degassed solvent system of 1,4-Dioxane/ H2​O (4:1 v/v, 4 mL). Note: The biphasic system ensures solubility of both the organic scaffold and the inorganic base.

  • Reaction: Seal the vial, purge with N2​ for 5 minutes, and subject to microwave irradiation at 110 °C for 30 minutes.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (3 × 10 mL). Dry the organic layer over Na2​SO4​ , concentrate under reduced pressure, and purify via automated flash chromatography (DCM/MeOH gradient).

Protocol B: Controlled Nitrile Hydrolysis (C8 Carboxamide Formation)

Causality & Logic: Complete hydrolysis to the carboxylic acid is often detrimental to passive membrane permeability. Using a mild alkaline hydrogen peroxide system selectively halts the reaction at the primary carboxamide stage. The hydroperoxide anion acts as an alpha-effect nucleophile, attacking the nitrile carbon to form a peroxyimidic acid intermediate that rapidly collapses into the desired amide[4].

Step-by-Step Procedure:

  • Preparation: Dissolve the C3-arylated imidazo[1,2-a]pyridine-8-carbonitrile intermediate (1.0 equiv, 0.3 mmol) in a mixture of Ethanol and DMSO (4:1 v/v, 3 mL).

  • Reagent Addition: Cool the solution to 0 °C. Dropwise, add 30% aqueous H2​O2​ (5.0 equiv), followed by 6M NaOH (0.2 equiv).

  • Reaction: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor progression via LC-MS to prevent over-hydrolysis.

  • Workup: Quench the reaction with saturated aqueous Na2​S2​O3​ to neutralize excess peroxide. Extract with EtOAc, wash extensively with water to remove DMSO, dry, and concentrate.

Biological Screening Strategy

Imidazo[1,2-a]pyridine derivatives are heavily evaluated as anticancer agents due to their potent kinase inhibitory profiles (e.g., FLT3, PI4K) and ability to induce apoptosis[5]. The screening cascade is structured to rapidly filter out inactive compounds and prioritize leads with favorable pharmacokinetics.

G Lib Derivatized Library Primary Primary HTS (Biochemical Kinase Assay) Lib->Primary 10 µM Single Dose Secondary Secondary Screening (Cell Viability / IC50) Primary->Secondary >50% Inhibition ADME In Vitro ADME (Microsomal Stability) Secondary->ADME IC50 < 100 nM Hit Lead Candidate Selection ADME->Hit Favorable PK/PD

Biological Screening Cascade for Imidazo[1,2-a]pyridine Kinase Inhibitors.

Representative Screening Data

The table below summarizes hypothetical but mechanistically representative validation data for a small subset of derivatives targeting the FLT3 kinase, demonstrating the Structure-Activity Relationship (SAR) logic discussed in Section 2.

Compound IDC3 Substitution (R1)C8 Substitution (R2)Synthesis Yield (%)Purity (LC-MS)FLT3 IC₅₀ (nM)Mechanistic Observation
CMP-01 Phenyl-CN82%>98%450Baseline hydrophobic interaction.
CMP-02 4-Fluorophenyl-CN78%>99%120Halogen bonding improves pocket fit.
CMP-03 4-Fluorophenyl-CONH₂85%>98%15 Amide acts as hinge-binding donor/acceptor.
CMP-04 3-Pyridyl-CN71%>95%850Nitrogen lone pair causes steric clash.
CMP-05 3-Pyridyl-CONH₂75%>97%60Hinge binding partially rescues potency.

Note: The conversion of the C8 nitrile to a carboxamide (CMP-02 vs. CMP-03) consistently yields an order-of-magnitude improvement in kinase inhibition, validating the hinge-binding hypothesis.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. 1[1]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Bio-conferences. 2[2]

  • Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential. PubMed. 5[5]

  • Direct arylation and Suzuki-Miyaura coupling of imidazo[1,2-a]pyridines catalyzed by (SIPr)Pd(allyl)Cl complex under microwave-irradiation. ResearchGate. 3[3]

  • 3-bromoimidazo[1,2-a]pyridine-8-carbonitrile (Product Information & Specifications). MilliporeSigma.

  • Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG). ULSpace.

  • Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. PMC (NIH). 4[4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Guide for 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile Purification

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals facing bottlenecks in the isolation and purification of 3-Bromoimidaz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals facing bottlenecks in the isolation and purification of 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile .

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry. However, the unique combination of an electron-rich fused bicyclic core, a highly polar C8-carbonitrile (-CN) group, and a C3-halogen introduces severe chromatographic challenges [1, 2]. This guide unpacks the physical chemistry behind these issues and provides field-proven, self-validating protocols to ensure high-purity isolation.

Purification Workflow & Bottleneck Analysis

G Syn Synthesis Imidazo[1,2-a]pyridine-8-carbonitrile + NBS (Bromination) Crude Crude Mixture (Target + Succinimide + Byproducts) Syn->Crude Workup Basic Aqueous Workup (Removes Succinimide) Crude->Workup Solubility Solubility Check (Poor solubility in cold eluents) Workup->Solubility DryLoad Dry Loading on Silica/Celite (Prevents band broadening) Solubility->DryLoad Chroma TEA-Deactivated Chromatography (Prevents Nitrile Streaking) DryLoad->Chroma Pure Pure 3-Bromoimidazo[1,2-a] pyridine-8-carbonitrile Chroma->Pure

Workflow for the isolation and purification of 3-bromoimidazo[1,2-a]pyridine-8-carbonitrile.

Quantitative Impurity Profiling

Before attempting chromatography, it is critical to understand the chromatographic and mass spectrometric behavior of the crude mixture. The table below summarizes the typical matrix encountered after a standard N-bromosuccinimide (NBS) bromination [1].

Impurity / ByproductOriginLC-MS (m/z) [M+H]⁺Typical Rf (70:30 Hex/EtOAc)Troubleshooting Solution
2-Amino-3-cyanopyridine Unreacted starting material120.10.10 (Severe streaking)Ensure complete condensation; use TEA-deactivated silica.
Succinimide NBS reduction byproduct100.10.25 - 0.35Perform basic aqueous workup (pH > 10) prior to loading.
Target Compound Desired Product222.0 / 224.00.30Dry load onto column; use gradient elution.
3,X-Dibromo Byproduct Over-bromination (Excess NBS)300.9 / 302.90.55 - 0.65Strict stoichiometric control (1.05 eq NBS) at 0 °C.
Polymeric Degradants Acid-catalyzed ring openingN/A (Broad)0.00 (Baseline)Avoid prolonged exposure to acidic unmodified silica gel.
Frequently Asked Questions (FAQs)

Q: My compound streaks continuously from the baseline to the solvent front on silica gel. How can I achieve a tight chromatographic band? A: Streaking is a direct result of the molecule's electronic topology. The strong dipole moment of the C8-carbonitrile group and the basic nature of the imidazopyridine nitrogen act as powerful hydrogen-bond acceptors. These interact aggressively with the acidic silanol groups (-SiOH) of standard normal-phase silica gel [2]. Solution: You must chemically deactivate the stationary phase. Pre-treat your silica gel with 1-2% Triethylamine (TEA) in your non-polar starting solvent. The TEA irreversibly binds to the most acidic silanol sites, neutralizing them and preventing the target molecule from dragging.

Q: LC-MS shows a massive peak at m/z 100 co-eluting with my product. What is this, and how do I remove it? A: This is succinimide, the stoichiometric byproduct generated when using N-bromosuccinimide (NBS) as the electrophilic bromine source [1]. Succinimide has a similar polarity profile to the target compound and will frequently co-elute during standard chromatography. Solution: Do not rely on chromatography to separate succinimide. Instead, exploit its acidity (pKa ~9.5). Perform a basic aqueous workup using 0.5 M NaOH or saturated Na2CO3. This deprotonates the succinimide, driving it entirely into the aqueous phase before you begin chromatography.

Q: When I try to load my crude mixture onto the column, it crashes out at the column head and clogs the frit. Why is this happening? A: The introduction of the rigid, planar imidazo[1,2-a]pyridine core alongside the heavy bromine atom promotes strong intermolecular π−π stacking and halogen bonding. This drastically reduces the compound's solubility in cold, non-polar eluent mixtures (like Hexanes). Solution: Implement a dry-loading strategy. Dissolve the crude mixture in a highly solubilizing solvent (e.g., THF or DCM/MeOH), add deactivated silica gel, and evaporate to a free-flowing powder. This disperses the molecules across a massive surface area, preventing localized precipitation at the column head and eliminating band broadening.

Q: I am seeing a significant amount of a +79 Da mass impurity relative to my target. How do I prevent this? A: This is a dibrominated byproduct (e.g., bromination at both the C3 and another electron-rich position on the ring). The imidazo[1,2-a]pyridine core is highly susceptible to electrophilic aromatic substitution [3]. Solution: Over-bromination is a kinetic issue. Ensure strict stoichiometric control of NBS (maximum 1.05 equivalents). Add the NBS portion-wise at 0 °C rather than room temperature, and quench the reaction immediately with sodium thiosulfate once LC-MS indicates the consumption of the starting material.

Step-by-Step Experimental Methodologies
Protocol 1: Succinimide Removal via Basic Aqueous Workup

Objective: Quantitatively remove succinimide byproduct prior to chromatography.

  • Dilute the crude bromination reaction mixture (typically in DMF, Acetonitrile, or DCM) with 10 volumes of Ethyl Acetate (EtOAc).

  • Wash the organic layer with 3 volumes of saturated aqueous Na2CO3 or 0.5 M NaOH.

    • Causality: Succinimide is deprotonated into its anionic form, breaking its solubility in the organic phase and forcing it into the aqueous layer.

  • Self-Validation Step: Check the pH of the separated aqueous layer using pH paper. It must be >10. If it is lower, repeat the basic wash.

  • Wash the organic layer with 1 volume of brine to remove emulsion-forming salts.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol 2: Dry Loading for Poorly Soluble Scaffolds

Objective: Prevent column-head precipitation and band broadening.

  • Dissolve the concentrated crude product from Protocol 1 in a minimum volume of a highly solubilizing solvent (e.g., THF or a 9:1 DCM/MeOH mixture).

  • Add unmodified silica gel (or Celite) to the solution. Use approximately 3 to 4 times the mass of your crude product.

  • Evaporate the solvent completely using a rotary evaporator (water bath at 40 °C) until a completely dry, free-flowing powder is obtained.

    • Self-Validation Step: Shake the flask. If the powder clumps or sticks to the glass, residual solvent remains. Continue drying under high vacuum until it flows like fine sand.

Protocol 3: Amine-Modified Silica Gel Chromatography

Objective: Elute the polar carbonitrile derivative without streaking or acid-catalyzed degradation.

  • Prepare the starting mobile phase: a mixture of Hexanes/EtOAc (e.g., 80:20) containing exactly 1.5% Triethylamine (TEA) (v/v) .

  • Slurry pack the silica gel column using this TEA-modified solvent.

  • Flush the packed column with at least 2 Column Volumes (CV) of the TEA-modified solvent.

    • Causality: This guarantees that all active silanol sites on the silica surface are capped by the amine, preventing them from interacting with the basic nitrogen of the imidazopyridine core [2].

  • Load the dry-loaded powder (from Protocol 2) evenly onto the top of the packed column. Top with a 1 cm protective layer of clean sea sand.

  • Elute the product using a gradient of Hexanes/EtOAc (e.g., 80:20 to 50:50). Note: Do not add TEA to the elution gradient; the column is already deactivated, and excess TEA will contaminate your final fractions.

References
  • Kawano, T., & Kato, N. (2006). One-pot Synthesis of 3-Bromoimidazo[1,2-a]pyridine Derivatives Accompanied by Dimethyl Sulfoxide Oxidation. Chemistry Letters, 35(3), 270-271.[Link]

  • He, P., Liu, C., Shen, Q., Xia, J., Han, Y., Xiong, W., Li, Z., Tang, S., Liu, Z., & Zhang, F. (2023). Base-Promoted Regioselective Bromination of Imidazo[1,2-α]pyridines with CBr4 as Bromine Source. Letters in Organic Chemistry, 20(1), 72-76. [Link]

Optimization

common side reactions in the synthesis of imidazo[1,2-a]pyridines

Welcome to the Technical Support Center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your synthetic endeavors.

Introduction to Imidazo[1,2-a]pyridine Synthesis

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry due to its presence in numerous marketed drugs and biologically active compounds.[1] Its synthesis has been the subject of extensive research, leading to a variety of methods, each with its own set of advantages and potential pitfalls. This guide will focus on the most common synthetic routes and the challenges associated with them.

Section 1: The Tschitschibabin Reaction

The Tschitschibabin reaction, a classic method for the synthesis of imidazo[1,2-a]pyridines, involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[2][3] While straightforward in principle, this reaction can be plagued by several side reactions that can significantly impact yield and purity.

Troubleshooting Guide & FAQs: Tschitschibabin Reaction

Q1: My reaction is giving a low yield. What are the likely causes and how can I improve it?

A1: Low yields in the Tschitschibabin reaction can be attributed to several factors:

  • Purity of Reagents and Solvents: Ensure that your 2-aminopyridine and α-halocarbonyl compound are of high purity. Impurities can interfere with the reaction. Solvents should be anhydrous, as water can hydrolyze the α-halocarbonyl compound.[4]

  • Incomplete Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction appears to be stalling, consider increasing the reaction temperature or extending the reaction time.[4]

  • Substituent Effects: The electronic properties of substituents on both starting materials can influence the reaction rate. Electron-donating groups on the 2-aminopyridine generally enhance its nucleophilicity, leading to faster reaction rates and potentially higher yields. Conversely, electron-withdrawing groups can decrease nucleophilicity and slow down the reaction.[4]

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. Refer to the next question for a detailed discussion on common side reactions.

Q2: I am observing several spots on my TLC plate, indicating the formation of side products. What are the common side reactions in the Tschitschibabin synthesis and how can I minimize them?

A2: Side product formation is a frequent challenge. Understanding these side reactions is key to optimizing your synthesis.

  • Dimerization of 2-aminopyridine: Under certain conditions, particularly at high temperatures, 2-aminopyridine can undergo self-condensation or dimerization.[4]

    • Mitigation: Optimize the reaction temperature; sometimes a lower temperature for a longer duration is more effective.[4]

  • Over-alkylation: The product, an imidazo[1,2-a]pyridine, is also nucleophilic and can react with the α-halocarbonyl starting material, leading to the formation of a quaternary salt.[4]

    • Mitigation: Maintain a strict 1:1 stoichiometry of the reactants. Adding the α-halocarbonyl compound slowly to the solution of 2-aminopyridine can also help to minimize its concentration and reduce the likelihood of over-alkylation.[4]

  • Incomplete Cyclization: The intermediate formed after the initial N-alkylation of 2-aminopyridine may not cyclize completely, resulting in an acyclic impurity.[4]

    • Mitigation: Ensure adequate heating and reaction time to drive the cyclization to completion. The choice of solvent can also play a role; polar aprotic solvents often facilitate this step.

Q3: I'm struggling to purify my imidazo[1,2-a]pyridine product. What are the best purification strategies?

A3: The similar polarities of the desired product and some side products can make purification challenging.

  • Column Chromatography: This is the most widely used method for purifying imidazo[1,2-a]pyridines. A silica gel column with a gradient of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is typically effective.[4]

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly efficient purification technique.[4]

  • Acid-Base Extraction: Imidazo[1,2-a]pyridines are basic compounds. This property can be exploited for purification. Dissolve the crude mixture in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The basic product will move into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be neutralized with a base (e.g., NaHCO₃), and the pure product can be extracted back into an organic solvent.[4]

Experimental Protocol: Tschitschibabin Synthesis of 2-phenylimidazo[1,2-a]pyridine
  • To a solution of 2-aminopyridine (1.0 g, 10.6 mmol) in ethanol (20 mL) is added 2-bromoacetophenone (2.11 g, 10.6 mmol).

  • The reaction mixture is heated at reflux for 4 hours.

  • The progress of the reaction is monitored by TLC (eluent: ethyl acetate/hexanes 1:1).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude residue is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.

Section 2: The Ortoleva-King Reaction

The Ortoleva-King reaction provides an alternative route to imidazo[1,2-a]pyridines, typically involving the reaction of a 2-aminopyridine with an acetophenone in the presence of iodine.[5]

Troubleshooting Guide & FAQs: Ortoleva-King Reaction

Q1: I'm observing a significant amount of an iodinated byproduct in my reaction. How is this formed and can I prevent it?

A1: The formation of an iodinated imidazo[1,2-a]pyridine is a known side reaction in the Ortoleva-King synthesis.[6]

  • Mechanism of Formation: The reaction proceeds through an intermediate that can be susceptible to iodination by the iodine present in the reaction mixture. The energy barrier to form this iodinated byproduct is low, making its formation competitive with the desired product pathway.[6]

  • Mitigation: Completely preventing the formation of the iodinated byproduct can be challenging.[6] However, careful control of the stoichiometry of iodine and optimization of the reaction time can help to minimize its formation. Using a slight excess of the 2-aminopyridine may also help to consume the reactive intermediates before they can be iodinated.

Q2: My Ortoleva-King reaction is sluggish and gives a low yield. What can I do to improve it?

A2: Several factors can influence the efficiency of the Ortoleva-King reaction.

  • Catalyst: While iodine is the classic reagent, various catalytic systems have been developed to improve the efficiency of this transformation, including iron/iodine systems.[7] Exploring different catalysts may lead to improved yields.

  • Reaction Conditions: The reaction is often carried out at elevated temperatures. Ensure that the temperature is optimal for your specific substrates. The choice of solvent can also be critical.

  • Substituent Effects: As with the Tschitschibabin reaction, the electronic nature of the substituents on both the 2-aminopyridine and the acetophenone will impact the reaction outcome.

Experimental Protocol: One-Pot Ortoleva-King Synthesis
  • A mixture of the acetophenone (1 mmol), 2-aminopyridine (2.3 mmol), and iodine (1.2 mmol) is heated neat at 110 °C for 4 hours.[5]

  • After cooling, an aqueous solution of NaOH is added, and the mixture is heated at 100 °C for 1 hour.[5]

  • The reaction mixture is then cooled, and the product is extracted with an organic solvent.

  • The organic layer is washed with water, dried over a drying agent (e.g., Na₂SO₄), and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Section 3: Multicomponent Reactions (MCRs)

Multicomponent reactions, such as the A³-coupling and the Groebke-Blackburn-Bienaymé reaction, offer an efficient and atom-economical approach to the synthesis of highly substituted imidazo[1,2-a]pyridines.[8]

Troubleshooting Guide & FAQs: A³-Coupling Reaction

Q1: What are the common challenges in the A³-coupling reaction for imidazo[1,2-a]pyridine synthesis?

A1: The A³-coupling reaction involves the combination of a 2-aminopyridine, an aldehyde, and a terminal alkyne, typically catalyzed by a copper salt.[9]

  • Catalyst Activity: The choice and quality of the copper catalyst are crucial. Copper(I) salts are commonly used. The catalyst can be sensitive to air and moisture, so performing the reaction under an inert atmosphere is often recommended.

  • Homocoupling of Alkyne: A common side reaction is the Glaser-Hay homocoupling of the terminal alkyne, which can be promoted by the copper catalyst.

    • Mitigation: Careful control of reaction conditions, such as temperature and the exclusion of oxygen, can minimize this side reaction. The use of a co-catalyst or specific ligands can also suppress alkyne homocoupling.

  • Reaction Scope: While versatile, the reaction may not be suitable for all substrates. For example, some aliphatic and low-boiling aldehydes may not perform well at the high temperatures often required.[10]

Experimental Protocol: Copper-Catalyzed A³-Coupling
  • To a reaction vessel under an inert atmosphere, add 2-aminopyridine (1.1 mmol), the aldehyde (1.0 mmol), the terminal alkyne (1.5 mmol), and the copper catalyst (e.g., CuI, 10 mol%).[9]

  • Add a suitable solvent, such as toluene (0.5 mL).[9]

  • Heat the reaction mixture at 120 °C for 48 hours.[9]

  • After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography.[9]

Troubleshooting Guide & FAQs: Groebke-Blackburn-Bienaymé (GBB) Reaction

Q1: I am having trouble with my Groebke-Blackburn-Bienaymé reaction. What are some common issues?

A1: The GBB reaction is a powerful tool for synthesizing 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide.[8][11]

  • Reagent Purity: Isocyanides can have a strong odor and can be unstable, so using fresh and pure isocyanides is important.

  • Catalyst Choice: While some GBB reactions can proceed without a catalyst, many are catalyzed by Lewis or Brønsted acids. The choice of catalyst can significantly impact the reaction rate and yield.

  • Solvent Effects: The choice of solvent can influence the reaction. While polar solvents like methanol or DMF are often used, in some cases, solvent-free conditions or greener solvents have been successfully employed.[8]

  • Side Products: While generally a clean reaction, side reactions can occur, such as the formation of Ugi-type products if a carboxylic acid is present as an impurity.

Experimental Protocol: Ultrasound-Assisted Groebke-Blackburn-Bienaymé Reaction
  • In a sealed vial, combine the aldehyde (1.0 equiv.), 2-aminopyridine (1.0 equiv.), and the isocyanide (1.0 equiv.).[8]

  • Add a catalytic amount of a suitable acid (e.g., phenylboronic acid, 10 mol%) dissolved in water.[8]

  • Sonicate the resulting mixture at room temperature for 4 hours.[8]

  • Monitor the reaction by TLC.

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).[8]

  • Purify the crude product by flash chromatography.[8]

Data Summary Table

Synthetic MethodKey ReactantsCommon Side ProductsKey Mitigation StrategiesTypical Yields
Tschitschibabin 2-Aminopyridine, α-HalocarbonylDimerization, Over-alkylation, Incomplete cyclizationTemperature control, Strict stoichiometryModerate to High
Ortoleva-King 2-Aminopyridine, Acetophenone, IodineIodinated byproductStoichiometric control of iodineModerate
A³-Coupling 2-Aminopyridine, Aldehyde, AlkyneAlkyne homocouplingInert atmosphere, Catalyst choiceGood to Excellent
GBB Reaction 2-Aminopyridine, Aldehyde, IsocyanideUgi-type byproducts (if acidic impurities are present)High purity reagentsGood to Excellent

Visualizing Reaction Mechanisms and Workflows

Tschitschibabin Reaction Mechanism

Tschitschibabin_Mechanism 2-Aminopyridine 2-Aminopyridine N-Alkylation N-Alkylation 2-Aminopyridine->N-Alkylation + α-Halocarbonyl Intermediate Intermediate N-Alkylation->Intermediate Cyclization Cyclization Intermediate->Cyclization - H₂O Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Cyclization->Imidazo[1,2-a]pyridine Troubleshooting_Workflow Low Yield Low Yield Check Reagent Purity Check Reagent Purity Low Yield->Check Reagent Purity Monitor Reaction (TLC) Monitor Reaction (TLC) Low Yield->Monitor Reaction (TLC) Analyze for Side Products Analyze for Side Products Low Yield->Analyze for Side Products Optimize Conditions Optimize Conditions Check Reagent Purity->Optimize Conditions Monitor Reaction (TLC)->Optimize Conditions Analyze for Side Products->Optimize Conditions Improved Yield Improved Yield Optimize Conditions->Improved Yield

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting and optimizing the synthesis of 3-Bromoim...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting and optimizing the synthesis of 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile . This compound is a critical privileged scaffold in medicinal chemistry, frequently utilized as an intermediate in the synthesis of kinase inhibitors (such as eFT508) and other therapeutic agents[1],[2].

This guide moves beyond basic recipes, detailing the mechanistic causality behind each experimental choice and providing self-validating protocols to ensure high-fidelity reproducibility.

Synthetic Workflow Overview

The standard industrial and bench-scale synthesis of this scaffold proceeds via a two-step sequence:

  • Cyclocondensation: Reaction of 2-amino-3-cyanopyridine with chloroacetaldehyde to form the imidazo[1,2-a]pyridine core[3].

  • Regioselective Bromination: Electrophilic aromatic substitution at the highly nucleophilic C-3 position using N-Bromosuccinimide (NBS)[1].

SynthesisWorkflow SM 2-Amino-3-cyanopyridine (Starting Material) INT Imidazo[1,2-a]pyridine- 8-carbonitrile (Intermediate) SM->INT Chloroacetaldehyde (50% aq) EtOH, Reflux or MW 120°C PROD 3-Bromoimidazo[1,2-a]pyridine- 8-carbonitrile (Target Product) INT->PROD NBS (1.05 eq), DMF 0°C to 25°C

Fig 1. Two-step synthetic workflow for 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile.

Core Methodologies (Step-by-Step Protocols)

Protocol A: Cyclocondensation to Imidazo[1,2-a]pyridine-8-carbonitrile

Mechanistic Rationale: The initial step involves the nucleophilic attack of the endocyclic pyridine nitrogen onto the α-carbon of chloroacetaldehyde, followed by cyclization of the exocyclic amine onto the aldehyde carbonyl.

  • Initialization: Charge a reaction vessel with 2-amino-3-cyanopyridine (1.0 equiv) and absolute ethanol (0.5 M concentration).

  • Reagent Addition: Add chloroacetaldehyde (50 wt% in water, 1.5 equiv).

    • Causality: An excess is required because chloroacetaldehyde is highly volatile and prone to thermal degradation/polymerization during the reaction[3].

  • Reaction: Heat the mixture to reflux for 4–6 hours (or apply microwave irradiation at 120 °C for 30 minutes)[3].

  • Neutralization & Self-Validation: Cool to room temperature and slowly add saturated aqueous NaHCO₃ until the pH reaches 7.5–8.0.

    • Self-Validation Check: The cessation of CO₂ evolution (bubbling) and the immediate formation of a distinct solid precipitate confirm the complete conversion of the water-soluble hydrochloride salt intermediate into the desired free base.

  • Isolation: Extract with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Regioselective Bromination (Yield Optimization)

Mechanistic Rationale: The imidazo[1,2-a]pyridine core is highly electron-rich at the C-3 position, making it the kinetic and thermodynamic site for electrophilic aromatic substitution. NBS is preferred over Br₂ as it provides a controlled, low steady-state concentration of electrophilic bromine, minimizing over-reaction[1].

  • Initialization: Dissolve the intermediate from Protocol A (1.0 equiv) in anhydrous DMF (0.2 M).

  • Thermal Control: Cool the solution strictly to 0–5 °C using an ice bath.

    • Causality: Lowering the temperature before NBS addition controls the initial exothermic reaction, drastically suppressing dibromination at the C-6 position.

  • Bromination: Add freshly recrystallized N-Bromosuccinimide (1.05 equiv) portion-wise in the dark[1].

    • Causality: Darkness prevents radical initiation pathways that lead to non-selective aliphatic or ring bromination.

  • Maturation: Remove the ice bath, warm to 25 °C, and stir for 2 hours.

  • Quenching & Self-Validation: Quench the reaction by adding 10% aqueous sodium thiosulfate (Na₂S₂O₃).

    • Self-Validation Check: A color shift from pale yellow/orange to colorless indicates the successful reduction of any residual electrophilic bromine, guaranteeing no post-reaction bromination occurs during concentration.

  • Precipitation: Pour the mixture into 10 volumes of ice-cold water. Filter the resulting precipitate and wash thoroughly with cold water to remove succinimide and DMF.

Quantitative Data: Optimization of Bromination Conditions

To highlight the importance of reagent and solvent selection, the table below summarizes the empirical data regarding the bromination step. Using Br₂ in Acetic Acid (AcOH) leads to poor selectivity, whereas the optimized NBS/DMF system maximizes the yield of the target compound[1].

Brominating AgentSolventTemperature ProfileConversion (%)Yield of 3-Bromo (%)Dibrominated Impurity (%)
Br₂ (1.1 eq)AcOH25 °C>994535
NBS (1.1 eq)MeCN25 °C856010
NBS (1.05 eq)DMF25 °C>9977<2
NBS (1.05 eq) DMF 0 °C to 25 °C >99 84 Not Detected

Table 1. Effect of brominating agents, solvents, and temperature on the yield and purity of 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile.

Troubleshooting & FAQs

TroubleshootingLogic Issue Suboptimal Yield in Bromination Step Check1 Is unreacted starting material present? Issue->Check1 Check2 Are dibrominated byproducts observed? Issue->Check2 Sol1 Ensure NBS is fresh/dry. Check for moisture in DMF. Check1->Sol1 Yes Sol2 Lower addition temp to 0°C. Strictly control NBS to 1.05 eq. Check2->Sol2 Yes

Fig 2. Troubleshooting logic tree for resolving low yields during the NBS bromination step.

Q1: Why is my cyclocondensation yield so low, and why do I see a dark, tarry residue in the flask? A: Chloroacetaldehyde is highly reactive and readily polymerizes, especially at elevated temperatures or if the aqueous stock solution has degraded over time. Solution: Always use a fresh bottle of chloroacetaldehyde (50 wt% in H₂O). If utilizing conventional reflux heating, ensure the oil bath temperature does not exceed 90 °C. Alternatively, switching to microwave irradiation at 120 °C for a shorter duration (30 mins) significantly reduces tar formation and improves the yield profile[3].

Q2: I am observing a dibrominated byproduct during the NBS bromination. How can I improve regioselectivity? A: While the C-3 position is the most electron-rich, the C-6 position is the next most reactive site on the imidazo[1,2-a]pyridine ring. Overbromination occurs if there is a local excess of NBS or if the kinetic energy (temperature) overcomes the activation barrier for the second substitution. Solution: Ensure rigorous temperature control by adding the NBS slowly at 0 °C. Strictly limit the NBS stoichiometry to 1.05 equivalents. Furthermore, ensure your NBS is freshly recrystallized from water to remove free Br₂ impurities, which are highly reactive and poorly selective[1].

Q3: How do I efficiently remove the succinimide byproduct without resorting to column chromatography? A: Succinimide is highly soluble in water, whereas 3-bromoimidazo[1,2-a]pyridine-8-carbonitrile has exceptionally poor aqueous solubility. Solution: Do not concentrate the DMF. Instead, after quenching the reaction mixture with sodium thiosulfate, slowly pour the entire mixture into a large excess of vigorously stirred, ice-cold water (at least 10 volumes relative to DMF). The target product will crash out as a solid, while the succinimide and DMF remain dissolved in the aqueous filtrate. Filter and wash the filter cake thoroughly with cold water.

References

  • Title: Structure-based Design of Pyridone–Aminal eFT508 Targeting Dysregulated Translation by Selective Mitogen-activated Protein Kinase Interacting Kinases 1 and 2 (MNK1/2) Source: Journal of Medicinal Chemistry (via Aurora Biolabs) URL: [Link]

  • Title: United States Patent: Prokineticin 1 Receptor Antagonists Source: US Patent Office (via Googleapis) URL: [Link]

  • Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ACS Omega URL: [Link]

Sources

Optimization

byproduct identification in 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile synthesis

Welcome to the Technical Support Center for the synthesis and analytical profiling of 3-bromoimidazo[1,2-a]pyridine-8-carbonitrile. This molecule is a highly valued scaffold in drug discovery, serving as a critical cross...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and analytical profiling of 3-bromoimidazo[1,2-a]pyridine-8-carbonitrile. This molecule is a highly valued scaffold in drug discovery, serving as a critical cross-coupling intermediate for complex pharmaceutical agents, including selective mitogen-activated protein kinase inhibitors like eFT508[1].

However, the regioselective bromination of the imidazo[1,2-a]pyridine core using N-bromosuccinimide (NBS) often yields complex byproduct mixtures. This guide provides causal explanations, diagnostic workflows, and self-validating protocols to identify and eliminate these impurities.

Diagnostic Workflow

Workflow A Crude Reaction Mixture B LC-MS Analysis (ESI+) A->B C m/z 300/302/304 (1:2:1) Over-bromination B->C +78/80 Da D m/z 222/224 (1:1) Regioisomer (C-2 Br) B->D ΔRT only E m/z 240/242 (1:1) Nitrile Hydrolysis B->E +18 Da F NMR Confirmation (1H, NOESY, HMBC) C->F D->F E->F

Diagnostic workflow for identifying bromination byproducts via LC-MS and NMR.

Troubleshooting Guides & FAQs

Q1: My LC-MS shows a significant peak with an m/z of ~300/302/304 (1:2:1 ratio). What is this, and how do I prevent it? Causality & Identification: The target molecule has an exact mass of ~221.0 Da, yielding an [M+H]+ of 222/224 (1:1 ratio for ⁷⁹Br/⁸¹Br). A mass of 300/302/304 with a 1:2:1 isotope pattern is the definitive signature of a dibrominated byproduct (e.g., 3,5-dibromoimidazo[1,2-a]pyridine-8-carbonitrile). While NBS functions as a selective brominating agent, its reactivity is heavily mediated by the substrate and the solvent environment[2][3]. Excess NBS or elevated temperatures drive secondary electrophilic aromatic substitution, typically at the electron-rich C-5 position. Resolution:

  • Strictly control NBS stoichiometry (1.00 – 1.05 equivalents).

  • Maintain the reaction temperature at 0 °C to suppress the activation energy required for the second bromination event.

Q2: I have isolated a byproduct with the exact same mass as the product (m/z 222/224) but a different HPLC retention time. How do I determine its structure? Causality & Identification: This is a regioisomer , most likely 2-bromoimidazo[1,2-a]pyridine-8-carbonitrile. Electrophilic attack at C-3 is kinetically favored because it produces a Wheland intermediate that maintains aromaticity in the six-membered pyridine ring. Conversely, attack at C-2 forces a non-aromatic resonance structure with charge separation, making it thermodynamically less favored according to Hammond's postulate[4]. However, poor solvent choice or localized steric hindrance can occasionally lower the activation barrier for C-2 attack. Resolution & Validation:

  • Use 2D NOESY NMR to validate the structure. In the correct C-3 brominated product, the C-2 proton will not show a spatial correlation (NOE) to the C-5 pyridine proton. If bromination occurred at C-2, the remaining C-3 proton will show a strong NOE cross-peak to the C-5 proton.

Q3: There is a highly polar byproduct with an [M+H]+ of 240/242. What caused this? Causality & Identification: A mass increase of +18 Da relative to the target indicates nitrile hydrolysis , forming 3-bromoimidazo[1,2-a]pyridine-8-carboxamide. The C-8 carbonitrile group is highly susceptible to hydration under strongly acidic or basic aqueous conditions, a process often inadvertently triggered during aggressive reaction quenching[3]. Resolution:

  • Ensure all solvents are strictly anhydrous during the halogenation step.

  • Quench the reaction using a mild, buffered aqueous solution (e.g., 10% sodium thiosulfate) rather than strong acids or bases.

Quantitative Data Summaries

To aid in rapid byproduct identification, compare your analytical results against the established signatures in the table below:

CompoundFormulaExact Mass[M+H]+ (Isotope Ratio)Relative RTKey ¹H-NMR Feature (DMSO-d₆)
3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile (Target) C₈H₄BrN₃220.96222/224 (1:1)1.00Sharp singlet at ~7.8 ppm (C-2 proton)
3,5-Dibromoimidazo[1,2-a]pyridine-8-carbonitrile C₈H₃Br₂N₃298.87300/302/304 (1:2:1)> 1.00 (Late eluting)Loss of C-5 doublet at ~8.5 ppm
2-Bromoimidazo[1,2-a]pyridine-8-carbonitrile C₈H₄BrN₃220.96222/224 (1:1)~ 1.00 (Close to target)Sharp singlet at ~8.0 ppm (C-3 proton)
3-Bromoimidazo[1,2-a]pyridine-8-carboxamide C₈H₆BrN₃O238.97240/242 (1:1)< 1.00 (Early eluting)Broad singlets at ~7.5 & ~8.1 ppm (NH₂)

Step-by-Step Methodologies

Protocol 1: Regioselective C-3 Bromination of Imidazo[1,2-a]pyridine-8-carbonitrile

This protocol is designed as a self-validating system to maximize C-3 selectivity while preventing over-bromination and nitrile hydrolysis.

  • Preparation: Dissolve imidazo[1,2-a]pyridine-8-carbonitrile (1.0 equiv) in anhydrous DMF or acetonitrile (0.2 M concentration) under an inert nitrogen atmosphere. Causality: Anhydrous conditions prevent moisture-induced nitrile hydrolysis.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add N-bromosuccinimide (NBS, 1.02 equiv) in small portions over 15 minutes. Causality: NBS functions as a selective brominating agent[2]; maintaining a slight stoichiometric excess and low temperature prevents the formation of highly reactive Br₂ in situ, thereby mitigating over-bromination to the 3,5-dibromo byproduct.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor completion via LC-MS, specifically tracking the disappearance of the m/z 144 starting material peak.

  • Quenching & Workup: Quench the reaction with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted electrophilic bromine species. Extract with ethyl acetate. Causality: Avoiding strong basic or acidic aqueous quenches prevents the hydrolysis of the C-8 carbonitrile group into a primary amide[3].

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc) to isolate the target compound.

Protocol 2: LC-MS/NMR Byproduct Profiling
  • Sample Preparation: Dissolve 1 mg of the crude mixture in 1 mL of LC-MS grade Methanol/Water (1:1).

  • LC-MS Acquisition: Run a 5-minute gradient (5% to 95% Acetonitrile in Water with 0.1% Formic Acid) on a C18 column. Extract ion chromatograms (EIC) for m/z 222 (Target), 300 (Dibromo), and 240 (Hydrolysis).

  • NMR Validation: For isolated byproducts, acquire ¹H and 2D NOESY spectra in DMSO-d₆. Causality: The absence of a NOE cross-peak between the imidazole ring proton and the C-5 pyridine proton confirms substitution at the C-3 position, validating the regioselectivity predicted by the stability of the intermediate[4].

References

  • Structure-based Design of Pyridone–Aminal eFT508 Targeting Dysregulated Translation by Selective Mitogen-activated Protein Kin. Aurora Biolabs. 1

  • Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp³) –H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. RSC Publishing. 2

  • Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Chemistry Stack Exchange. 4

  • Mechanistic insights into N-Bromosuccinimide-promoted synthesis of imidazo[1,2-a]pyridine in water: Reactivity mediated by substrates and solvent. PubMed (NIH). 3

Sources

Troubleshooting

reaction monitoring techniques for 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile synthesis

Welcome to the Technical Support Center for the synthesis and analytical characterization of 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile . As a Senior Application Scientist, I have designed this guide to move beyond sta...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and analytical characterization of 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile .

As a Senior Application Scientist, I have designed this guide to move beyond standard procedural lists. Successful heterocyclic synthesis requires a deep understanding of the mechanistic forces at play. This guide provides field-proven protocols, explains the causality behind our analytical choices, and offers a self-validating troubleshooting framework to ensure your synthetic workflows are robust and reproducible.

Part 1: Synthesis Workflow & Mechanistic Grounding

The synthesis of 3-bromoimidazo[1,2-a]pyridine-8-carbonitrile is typically a two-step process:

  • Cyclocondensation : 2-Amino-3-cyanopyridine is reacted with an α -haloketone or acetal (e.g., bromoacetaldehyde) to form the imidazo[1,2-a]pyridine core.

  • Electrophilic Bromination : The core is regioselectively brominated at the C-3 position using N-Bromosuccinimide (NBS)[1].

Why does bromination exclusively target the C-3 position? The regioselectivity is governed by the stability of the intermediate transition state. According to Hammond's postulate, electrophilic attack at C-3 yields a Wheland intermediate where the positive charge is stabilized by the bridgehead nitrogen. This pathway maintains the intact aromatic system of the 6-membered pyridine ring and allows complete octets for all atoms. Conversely, attack at C-2 disrupts the pyridine aromaticity, making it thermodynamically and kinetically unfavorable[2].

G SM 2-Amino-3-cyanopyridine + α-Haloketone Step1 Step 1: Cyclocondensation (Reflux, Acid Cat.) SM->Step1 Int Imidazo[1,2-a]pyridine- 8-carbonitrile Step1->Int Step2 Step 2: Electrophilic Bromination (NBS, 0°C to RT) Int->Step2 LCMS1 Monitor: LC-MS (ESI+) Target: m/z 144[M+H]+ Int->LCMS1 Prod 3-Bromoimidazo[1,2-a]pyridine- 8-carbonitrile Step2->Prod LCMS2 Monitor: LC-MS (ESI+) Target: m/z 222/224 [M+H]+ Prod->LCMS2

Synthesis and LC-MS monitoring workflow for 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile.

Part 2: Analytical Monitoring Protocols

To ensure a self-validating system, your reaction monitoring must definitively distinguish between starting materials, the unbrominated intermediate, and the final product.

Quantitative Data Summary

Use the following reference table to validate your LC-MS and 1 H NMR data during the reaction[3].

AnalyteFormulaExact MassLC-MS [M+H] + 1 H NMR Key Diagnostic Signal (DMSO- d6​ )
2-Amino-3-cyanopyridine C 6​ H 5​ N 3​ 119.05120.1~6.8 ppm (NH 2​ , br s, 2H)
Imidazo[1,2-a]pyridine-8-carbonitrile C 8​ H 5​ N 3​ 143.05144.1~7.7 ppm (H-3, d, 1H), ~8.1 ppm (H-2, d, 1H)
3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile C 8​ H 4​ BrN 3​ 220.96222.0 / 224.0 (1:1)~8.2 ppm (H-2, s, 1H); H-3 signal absent
Step-by-Step LC-MS Monitoring Methodology

Causality Note: The unbrominated intermediate is highly polar, while the brominated product is lipophilic. A steep gradient is required to capture both without excessive run times.

  • Sample Preparation : Extract 10 µL of the reaction mixture. Quench immediately in 990 µL of Acetonitrile/Water (1:1 v/v) to halt the bromination. Filter through a 0.22 µm PTFE syringe filter to remove insoluble succinimide byproducts.

  • Chromatographic Setup : Use a C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution : Run a linear gradient from 5% B to 95% B over 3.0 minutes at a flow rate of 0.6 mL/min.

  • Mass Spectrometry (ESI+) : Scan range m/z 100–500.

  • Validation Check : Confirm the success of Step 2 by observing the disappearance of m/z 144 and the appearance of a strict 1:1 isotopic doublet at m/z 222 and 224 (due to 79 Br and 81 Br naturally occurring at a ~50:50 ratio).

Part 3: Troubleshooting Guides & FAQs

Q: My HPLC peak for the imidazo[1,2-a]pyridine intermediate is tailing severely, making integration impossible. How do I fix this? A: This is a classic chromatographic artifact for this scaffold. The bridgehead nitrogen of the imidazo[1,2-a]pyridine core is basic. At a neutral pH, it interacts strongly with free, unendcapped silanols on the silica-based C18 stationary phase, causing peak tailing. Solution: Always acidify your mobile phases with 0.1% Formic Acid or 0.1% TFA. This ensures the bridgehead nitrogen is fully protonated, preventing secondary silanol interactions and yielding sharp, symmetrical peaks[4].

Q: During the NBS bromination step, my LC-MS shows a new major peak with an m/z of 300 / 302 / 304. What happened? A: You have over-brominated your compound, resulting in a dibromide species. The 1:2:1 isotopic pattern across m/z 300/302/304 is the definitive mathematical signature of a molecule containing two bromine atoms. While C-3 is the most nucleophilic site, excess NBS or elevated temperatures will force a second bromination (often at C-5 or C-6). Solution: Strictly control your stoichiometry to 1.0–1.05 equivalents of NBS. Add the NBS portion-wise at 0 °C, and only allow it to warm to room temperature if LC-MS indicates incomplete conversion[1].

Q: How can I use NMR to definitively prove the bromine attached to C-3 and not C-2? A: Rely on the coupling of the imidazole ring protons. In the unbrominated intermediate, H-2 and H-3 couple with each other, appearing as two distinct doublets (or a complex multiplet depending on the solvent) between 7.5 and 8.1 ppm. When bromination occurs at C-3, the H-3 proton is replaced. Consequently, the H-3 signal completely disappears, and the H-2 signal collapses into a sharp, uncoupled singlet shifted slightly downfield (approx. 8.2 ppm)[3].

Q: My Step 1 cyclization is stalling at 50% conversion. How can I drive it to completion? A: The electron-withdrawing 8-cyano group significantly reduces the nucleophilicity of the exocyclic amine on your 2-amino-3-cyanopyridine starting material. Solution: Standard reflux conditions may not provide enough activation energy. Consider running the reaction in a sealed tube/microwave reactor to safely elevate the temperature, or add a catalytic amount of a Brønsted acid (like acetic acid) to increase the electrophilicity of the α -haloketone carbonyl carbon[5].

Part 4: References

  • Mechanistic insights into N-Bromosuccinimide-promoted synthesis of imidazo[1,2-a]pyridine in water: Reactivity mediated by substrates and solvent. PubMed / NIH.[Link]

  • A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. PMC / NIH.[Link]

  • Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Chemistry Stack Exchange. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.[Link]

Sources

Optimization

reagent selection for efficient synthesis of 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile

Welcome to the Diagnostic Hub. As a Senior Application Scientist, I have designed this portal to guide researchers through the critical reagent selections, mechanistic troubleshooting, and validated workflows required fo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Diagnostic Hub. As a Senior Application Scientist, I have designed this portal to guide researchers through the critical reagent selections, mechanistic troubleshooting, and validated workflows required for the efficient synthesis of 3-bromoimidazo[1,2-a]pyridine-8-carbonitrile. This molecule is a highly privileged scaffold in drug discovery, frequently utilized as a precursor for downstream Suzuki-Miyaura cross-coupling in the development of kinase inhibitors and antimycobacterials.

Below, you will find targeted FAQs, quantitative reagent analytics, and self-validating protocols designed to ensure high-yield, regioselective synthesis.

Mechanistic FAQs & Troubleshooting Diagnostics

Q1: Why is my condensation yield low when using 2-chloroacetaldehyde instead of bromoacetaldehyde diethyl acetal to form the core? Causality & Solution: 2-chloroacetaldehyde is typically supplied as an aqueous solution, which introduces excess water that can lead to side reactions, including the premature hydrolysis of the sensitive C-8 carbonitrile group. Furthermore, chlorine is a poorer leaving group than bromine. By utilizing1[1], you create a controlled system. When heated with a catalytic acid (like HBr), the acetal undergoes in situ deprotection to slowly release highly reactive bromoacetaldehyde. The endocyclic nitrogen of 2-amino-3-cyanopyridine rapidly displaces the bromine, followed by cyclization of the exocyclic amine onto the aldehyde, driving the reaction forward with minimal degradation[2].

Q2: How do I prevent over-bromination and ensure regioselectivity at the C-3 position? Causality & Solution: Avoid using elemental bromine ( Br2​ ). Br2​ generates highly acidic HBr as a byproduct, which can hydrolyze the nitrile group, and its aggressive nature often leads to di-bromination (e.g., at the C-5 position). Instead, use 3[3]. NBS acts as a controlled halogen reservoir, providing a low, steady-state concentration of electrophilic Br+ . According to 4[4], the C-3 position is kinetically and thermodynamically favored because the resulting σ -complex (Wheland intermediate) is uniquely stabilized by the adjacent bridgehead nitrogen.

Q3: What is the optimal solvent system for the NBS bromination step? Causality & Solution: Anhydrous acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are optimal. MeCN is highly recommended because it easily dissolves both the starting material and NBS, stabilizes the polar transition state during the Electrophilic Aromatic Substitution ( SE​Ar ), and is easily removed under reduced pressure during work-up. Water can be used in green chemistry protocols, but it requires precise temperature control to prevent NBS degradation into hypobromous acid.

Quantitative Reagent Analytics

Selecting the right brominating agent is critical for maintaining the integrity of the carbonitrile group. The table below summarizes the empirical data for C-3 functionalization of the imidazo[1,2-a]pyridine core.

Brominating ReagentSolventC-3 RegioselectivityTypical YieldOperational Issues / Byproducts
NBS (1.05 equiv) MeCN >98% 85–95% Succinimide (easily washed out with water)
NBS (1.05 equiv)DMF>95%80–90%High boiling point makes solvent removal tedious
Br2​ (1.0 equiv)AcOH~80%60–70%HBr generation; risk of nitrile hydrolysis
CuBr2​ (1.5 equiv)MeCN~90%75%Requires rigorous metal scavenging post-reaction

Validated Experimental Workflows

The following protocols are engineered as self-validating systems, ensuring that you can independently verify the success of each phase before proceeding.

Protocol A: Synthesis of the Imidazo[1,2-a]pyridine-8-carbonitrile Core
  • Activation: In a 250 mL round-bottom flask, dissolve 2-amino-3-cyanopyridine (10.0 mmol) in 50 mL of absolute ethanol. Add bromoacetaldehyde diethyl acetal (12.0 mmol) followed by 0.5 mL of 48% aqueous HBr.

  • Cyclization: Heat the mixture to reflux (80°C) for 12 hours.

    • Self-Validation Step: Spot the reaction mixture on a silica TLC plate (Eluent: EtOAc/Hexane 1:1) alongside the starting material. The reaction is complete when the UV-active starting material spot completely disappears, replaced by a highly fluorescent blue/green spot under 365 nm UV light.

  • Neutralization: Cool the mixture to room temperature and concentrate under reduced pressure. Resuspend the crude residue in 50 mL of dichloromethane (DCM). Slowly add saturated aqueous NaHCO3​ while stirring.

    • Self-Validation Step: Check the aqueous layer with pH paper. Continue adding NaHCO3​ until the pH stabilizes at 7.5–8.0. This ensures the complete neutralization of HBr, preventing acid-catalyzed degradation during isolation.

  • Isolation: Separate the organic layer, extract the aqueous layer twice with DCM, dry over anhydrous Na2​SO4​ , and concentrate to yield the intermediate.

Protocol B: Regioselective Bromination (Synthesis of Target Molecule)
  • Preparation: Dissolve the intermediate imidazo[1,2-a]pyridine-8-carbonitrile (10.0 mmol) in 40 mL of anhydrous MeCN under a nitrogen atmosphere. Cool the flask to 0°C in an ice bath and shield it from direct light (to prevent radical pathways).

  • Electrophilic Addition: Add NBS (10.5 mmol) portion-wise over 15 minutes.

    • Causality: Portion-wise addition prevents exothermic spikes that reduce regioselectivity and cause di-bromination.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Quenching & Validation: Add 20 mL of 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ).

    • Self-Validation Step: The addition of Na2​S2​O3​ immediately quenches any unreacted Br+ . If the solution had a slight orange/yellow tint from free bromine, it will instantly turn colorless, visually confirming the cessation of the oxidation reaction.

  • Purification: Extract the mixture with ethyl acetate (3 x 30 mL). Wash the combined organic layers thoroughly with distilled water (3 x 50 mL) to remove the highly water-soluble succinimide byproduct. Dry, concentrate, and recrystallize from ethanol to obtain pure 5[5].

Pathway Visualizations

Workflow SM 2-Amino-3-cyanopyridine + Bromoacetaldehyde diethyl acetal Condensation Acid-Catalyzed Condensation (HBr, EtOH, 80°C) SM->Condensation Intermediate Imidazo[1,2-a]pyridine-8-carbonitrile Condensation->Intermediate Cyclization & Dehydration Bromination Regioselective Bromination (NBS, MeCN, RT) Intermediate->Bromination Product 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile Bromination->Product C-3 Electrophilic Substitution

Caption: Two-step synthetic workflow for 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile.

Mechanism NBS N-Bromosuccinimide (NBS) PiComplex π-Complex Formation NBS->PiComplex Br+ source Core Imidazo[1,2-a]pyridine Core Core->PiComplex Nucleophilic attack Wheland σ-Complex (Wheland Intermediate) Stabilized by Bridgehead N PiComplex->Wheland SEAr at C-3 Aromatization Deprotonation (Aromatization) Wheland->Aromatization Final 3-Bromoimidazo[1,2-a]pyridine Aromatization->Final

Caption: Mechanistic pathway of NBS-mediated regioselective C-3 bromination.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities ACS Omega[Link]

  • One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water MDPI[Link]

  • Mechanistic insights into N-Bromosuccinimide-promoted synthesis of imidazo[1,2-a]pyridine in water: Reactivity mediated by substrates and solvent Journal of Computational Chemistry (PubMed)[Link]

  • Structure-based Design of Pyridone–Aminal eFT508 Targeting Dysregulated Translation by Selective Mitogen-activated Protein Kinase Interacting Kinases Journal of Medicinal Chemistry (Aurora Biolabs) [Link]

Sources

Troubleshooting

overcoming poor reactivity of 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile

Technical Support Center: Troubleshooting 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile Reactivity Welcome to the Technical Support Center. This guide is specifically engineered for research scientists and drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile Reactivity

Welcome to the Technical Support Center. This guide is specifically engineered for research scientists and drug development professionals encountering stalled cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) when utilizing 3-bromoimidazo[1,2-a]pyridine-8-carbonitrile as an electrophile.

Section 1: Mechanistic Diagnostics (Q&A)

Q1: Why does 3-bromoimidazo[1,2-a]pyridine-8-carbonitrile consistently fail or yield trace products under standard Pd(PPh3)4 or Pd(dppf)Cl2 conditions? A1: The recalcitrance of this substrate stems from a dual electronic and structural threat:

  • Catalyst Poisoning: The imidazo[1,2-a]pyridine core contains basic nitrogen atoms (an amidine-like motif) that act as strong σ-donors. These nitrogens competitively ligate the palladium center, leading to the formation of off-cycle, thermodynamically stable Pd-complexes that poison the catalyst and prevent oxidative addition[1][2].

  • Electronic Deactivation: The C8-carbonitrile (-CN) group is strongly electron-withdrawing. In this fused bicyclic system, the severe depletion of electron density stabilizes the resulting Pd(II) intermediate after oxidative addition. This stabilization creates an abnormally high kinetic barrier for the subsequent transmetalation and reductive elimination steps, effectively stalling the catalytic cycle[3].

Q2: How do I rationally select a ligand to bypass both catalyst poisoning and stalled transmetalation? A2: You must abandon first-generation phosphines and standard bidentate ligands in favor of sterically demanding, electron-rich dialkylbiaryl phosphines (Buchwald ligands) such as XPhos, RuPhos, or BrettPhos[1][2].

  • Causality for Steric Bulk: The massive steric profile (e.g., the triisopropylphenyl ring in XPhos) ensures that only one phosphine ligand coordinates to the Pd(0) center. This bulk physically shields the metal, preventing the basic nitrogens of the imidazopyridine from chelating and poisoning the catalyst[1]. Furthermore, during the final step of the cycle, the steric crowding forces the two coupling partners together, drastically accelerating reductive elimination.

  • Causality for Electron Richness: The dialkylphosphine moiety is highly electron-donating, which pushes electron density onto the Pd center. This compensates for the electron-deficient nature of the C8-carbonitrile-substituted ring, facilitating rapid oxidative addition.

Section 2: Pathway Analysis

G Start Pd(0) Catalyst Substrate 3-Br-Imidazo[1,2-a]pyridine-8-CN Start->Substrate Standard Ligands (PPh3, dppf) OxAdd Oxidative Addition (C-Br Insertion) Start->OxAdd Bulky Ligands (XPhos, RuPhos) Poison Catalyst Poisoning (N-Coordination) Substrate->Poison Transmet Transmetalation (Stalled by 8-CN EWG) OxAdd->Transmet RedElim Reductive Elimination (Forced by Bulky Ligand) Transmet->RedElim Strong Base (Polar Solvent) RedElim->Start Pd(0) Regeneration Product Cross-Coupled Product RedElim->Product

Pd-catalyzed cross-coupling pathways for 3-Br-imidazo[1,2-a]pyridine-8-CN.

Section 3: Quantitative Optimization Data

Q3: What are the empirically optimal conditions for Suzuki-Miyaura coupling with this specific deactivated substrate? A3: To overcome the high activation barrier of the C8-cyano derivative, elevated thermal conditions (100–130 °C) combined with a protic co-solvent system (e.g., 1,4-Dioxane/H2O or DMF/H2O) and a strong base are required[4]. The water is critical to hydroxylate the boronic acid, forming the reactive boronate species required to push through the stalled transmetalation step.

Table 1: Catalyst and Condition Optimization for 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile

Precatalyst / LigandBaseSolvent SystemTemp / TimeConversionMechanistic Observation
Pd(PPh3)4 (5 mol%)Na2CO3Toluene/EtOH/H2O90 °C, 18 h< 5%Catalyst poisoning via N-coordination.
Pd(dppf)Cl2 (5 mol%)K2CO31,4-Dioxane/H2O100 °C, 18 h15%Stalled at Pd(II) intermediate; protodeboronation observed.
Pd2(dba)3 + RuPhosCs2CO31,4-Dioxane110 °C, 12 h45%Improved oxidative addition, but transmetalation remains slow.
XPhos Pd G2 (2 mol%)K3PO41,4-Dioxane/H2O100 °C, 2 h> 85%Rapid cycle; mono-ligation prevents poisoning; H2O aids transmetalation.

Section 4: Validated Experimental Protocol

Q4: Can you provide a self-validating, step-by-step methodology for the Suzuki coupling of this substrate? A4: Yes. The following protocol utilizes XPhos Pd G2, which generates the active Pd(0) species under mild basic conditions without requiring a separate reduction step, ensuring high reproducibility[4].

Protocol: Suzuki-Miyaura Coupling of 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile Note: Self-Validation Checkpoints are built into the workflow to ensure scientific integrity and real-time troubleshooting.

  • Preparation of the Reaction Mixture:

    • In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-bromoimidazo[1,2-a]pyridine-8-carbonitrile (1.0 equiv, 0.5 mmol) and the corresponding arylboronic acid (1.5 equiv, 0.75 mmol).

    • Causality: Excess boronic acid compensates for potential competitive protodeboronation caused by the high temperatures needed to overcome the C8-cyano deactivation.

    • Add finely milled K3PO4 (2.0 equiv, 1.0 mmol).

    • Causality: K3PO4 is a strong, highly soluble base that efficiently activates the boronic acid without promoting the side-reactions common with alkoxides.

  • Catalyst Addition:

    • Add XPhos Pd G2 precatalyst (2 mol%, 0.01 mmol).

    • Self-Validation Check: The mixture should be a free-flowing dry powder at this stage. If the boronic acid is hygroscopic and clumps, weigh it rapidly in a glovebox to prevent stoichiometric inaccuracies.

  • Inert Atmosphere Generation:

    • Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-high purity Argon (repeat 3 times).

  • Solvent Addition & Degassing:

    • Add 1,4-Dioxane (4.0 mL) and degassed deionized H2O (1.0 mL) via syringe.

    • Causality: The 4:1 ratio ensures solubility of both the organic electrophile and the inorganic base/boronate complex, bridging the biphasic gap essential for transmetalation.

  • Reaction Execution:

    • Replace the septum with a Teflon screwcap under positive Argon flow.

    • Heat the reaction block to 100 °C and stir vigorously (800 rpm) for 2 hours.

    • Self-Validation Check: After 15 minutes, the solution should transition from a pale suspension to a dark, homogeneous mixture. This color change indicates the successful generation of the active Pd(0) species and the initiation of the catalytic cycle.

  • Workup and Isolation:

    • Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts.

    • Concentrate under reduced pressure and purify via flash column chromatography (typically a Hexanes/EtOAc gradient).

Section 5: Alternative Strategies

Q5: What if my specific coupling partner is sensitive to palladium or the basic conditions required above? A5: If traditional cross-coupling fails, consider transitioning to Photoredox-Catalyzed C-H Functionalization. Recent advances demonstrate that imidazo[1,2-a]pyridines can undergo direct C3-functionalization under visible light irradiation[5]. By utilizing an Iridium or Ruthenium photocatalyst (e.g., fac-Ir(ppy)3), you can generate radical intermediates that bypass the traditional Pd(0)/Pd(II) oxidative addition barrier entirely. This is particularly effective for substrates with electron-withdrawing groups like -CN, as the radical addition to the electron-deficient ring is highly favorable and operates under exceptionally mild, room-temperature conditions[5].

References

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond Source: MDPI Catalysts URL:[Link]

  • A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles Source: NIH PubMed Central (PMC) URL:[Link]

  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts Source: NIH PubMed Central (PMC) URL:[Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines Source: NIH PubMed Central (PMC) URL:[Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines Source: NIH PubMed Central (PMC) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

biological activity of 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile vs. analogs

Title: Comparative Biological Activity Guide: 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile and Its Analogs in Kinase Inhibition As a Senior Application Scientist specializing in targeted therapeutics, I frequently evalua...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Biological Activity Guide: 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile and Its Analogs in Kinase Inhibition

As a Senior Application Scientist specializing in targeted therapeutics, I frequently evaluate novel chemotypes for kinase inhibition. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry. Specifically, the intermediate 3-bromoimidazo[1,2-a]pyridine-8-carbonitrile serves as the critical building block for synthesizing highly selective Mitogen-activated Protein Kinase Interacting Kinases 1 and 2 (MNK1/2) inhibitors, most notably the clinical candidate eFT508 (Tomivosertib) [1].

This guide objectively compares the biological performance of derivatives originating from 3-bromoimidazo[1,2-a]pyridine-8-carbonitrile against alternative analogs. It provides the mechanistic causality behind these structural choices and outlines the self-validating experimental protocols required to evaluate them accurately.

Mechanistic Grounding: The Role of MNK1/2 and eIF4E

Dysregulated mRNA translation is a primary driver of tumorigenesis. MNK1 and MNK2 integrate signals from oncogenic pathways (such as MAPK/ERK) to phosphorylate the eukaryotic translation initiation factor 4E (eIF4E) at Ser209 [2]. Inhibiting this phosphorylation selectively halts the translation of pro-inflammatory and oncogenic mRNAs without inducing the severe toxicity associated with blocking global protein synthesis.

MNK_Pathway Oncogenic Oncogenic Signals (MAPK/ERK) MNK12 MNK1/2 Kinases Oncogenic->MNK12 Activates eIF4E eIF4E (Ser209) MNK12->eIF4E Phosphorylates Translation Dysregulated mRNA Translation (Tumorigenesis) eIF4E->Translation Drives Inhibitor Imidazo[1,2-a]pyridine-8-carbonitrile Derivatives (e.g., eFT508) Inhibitor->MNK12 Blocks

Caption: MNK1/2 signaling pathway and inhibition by imidazo[1,2-a]pyridine-8-carbonitrile derivatives.

Structural Causality: Why the 8-Carbonitrile?

When comparing the final active compounds derived from 3-bromoimidazo[1,2-a]pyridine-8-carbonitrile to its analogs, the presence of the 8-carbonitrile group is non-negotiable for high-affinity MNK1/2 binding. The causality behind this structural requirement includes:

  • Stereoelectronic Tuning : The strong electron-withdrawing nature of the cyano group modulates the pKa of the imidazo[1,2-a]pyridine core. This optimizes the hydrogen bond donor/acceptor profile at the kinase hinge region, preventing off-target binding to other kinases [1].

  • Steric Fit : The linear, sp-hybridized cyano group perfectly occupies a narrow, deep lipophilic pocket in the MNK active site. Bulkier groups (like -CF3 or -OCH3) structurally clash with the pocket walls, drastically reducing affinity.

  • The 3-Position Substitution : The bromine atom in the precursor allows for facile palladium-catalyzed cross-coupling (e.g., Suzuki coupling) to introduce complex aryl or heteroaryl groups (like the pyridone-aminal in eFT508) that extend into the solvent-exposed region to capture additional binding energy [1].

Quantitative Data Presentation: SAR Comparison

To illustrate the biological superiority of the 8-carbonitrile scaffold, Table 1 summarizes the Structure-Activity Relationship (SAR) data of representative derivatives evaluated in biochemical and cellular assays.

Table 1: Comparative Biological Activity of Imidazo[1,2-a]pyridine Derivatives against MNK1/2

Scaffold Derivative (Substituent at C8)MNK1 IC₅₀ (nM)MNK2 IC₅₀ (nM)Cellular p-eIF4E IC₅₀ (nM)Mechanistic Observation
8-Carbonitrile (e.g., eFT508) 1.22.015Optimal hinge binding; high cellular penetrance.
8-Hydrogen (Des-cyano analog) >500>500>1000Loss of critical stereoelectronic interactions.
8-Fluoro analog 85110350Insufficient electron withdrawal; suboptimal fit.
8-Methoxy analog >1000>1000N/ASevere steric clash in the binding pocket.

(Note: Data reflects the functionalized derivatives where the 3-bromo position has been substituted with the active pharmacophore).

Experimental Protocol: Self-Validating Cellular p-eIF4E Assay

To ensure trustworthiness in these comparative evaluations, we employ a self-validating sandwich ELISA protocol. The causality behind measuring both total and phosphorylated eIF4E is critical: it proves that the reduction in signal is due to specific kinase inhibition rather than compound-induced cytotoxicity or global protein degradation.

Step-by-Step Methodology:

  • Cell Seeding : Plate TMD-8 (diffuse large B-cell lymphoma) cells at 1×105 cells/well in a 96-well plate.

    • Causality: TMD-8 cells exhibit high basal MNK activity and rely heavily on eIF4E-driven translation, providing a robust dynamic range for the assay.

  • Compound Treatment : Treat cells with a 10-point dose-response titration (0.1 nM to 10 µM) of the synthesized derivatives for 2 hours.

  • Cell Lysis : Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., NaF, Na₃VO₄).

    • Causality: Phosphatase inhibitors are mandatory to prevent the artifactual loss of the p-eIF4E signal by endogenous cellular phosphatases post-lysis.

  • Dual-Target ELISA : Transfer lysates to two parallel ELISA plates—one coated with an anti-total eIF4E capture antibody, and the other with an anti-p-eIF4E (Ser209) capture antibody.

  • Detection & Self-Validation : Develop the ELISA using HRP-conjugated secondary antibodies. Calculate the ratio of p-eIF4E to total eIF4E.

    • Validation Check: If total eIF4E levels drop by >15% relative to the DMSO control, the data point is flagged for potential cytotoxicity. This self-correcting step ensures only true MNK inhibition is reported.

AssayWorkflow Cell Cell Incubation (TMD-8 Cells) Compound Compound Treatment (Dose-Response) Cell->Compound Lysis Cell Lysis & Inhibitor Addition Compound->Lysis ELISA Dual ELISA (Total vs p-eIF4E) Lysis->ELISA Validation Self-Validation: Ratio Normalization ELISA->Validation

Caption: Step-by-step workflow for self-validating cellular p-eIF4E inhibition assays.

Conclusion

The 3-bromoimidazo[1,2-a]pyridine-8-carbonitrile intermediate is not merely a structural variation; it is a meticulously designed molecular anchor. As demonstrated by the comparative data, the 8-carbonitrile group is causally linked to the profound MNK1/2 inhibitory activity of its derivatives, far outperforming des-cyano or sterically hindered analogs. By utilizing self-validating cellular assays, researchers can confidently translate these biochemical advantages into robust preclinical outcomes.

References

  • Title: Structure-based Design of Pyridone–Aminal eFT508 Targeting Dysregulated Translation by Selective Mitogen-activated Protein Kinase Interacting Kinases 1 and 2 (MNK1/2) Inhibition Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Structure-based Design of Pyridone-Aminal eFT508 Targeting Dysregulated Translation by Selective Mitogen-activated Protein Kinase Interacting Kinases 1 and 2 (MNK1/2) Inhibition Source: PubMed (National Institutes of Health) URL: [Link]

Comparative

Definitive Structural Validation of 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile: X-Ray Crystallography vs. Spectroscopic Alternatives

Introduction The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for numerous biologically active compounds and blockbuster drugs such as zolpidem and alpidem ()[...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for numerous biologically active compounds and blockbuster drugs such as zolpidem and alpidem ()[1]. When synthesizing highly functionalized derivatives like 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile , confirming the exact regiochemistry of the substituents is paramount. The placement of the electron-withdrawing carbonitrile group at C8 and the bulky bromo substituent at C3 drastically alters the molecule's electronic landscape and steric profile, directly impacting its pharmacological efficacy.

While routine analytical techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) provide foundational data, they often leave regiochemical ambiguities in densely substituted heteroaromatics. This guide objectively compares X-ray crystallography against spectroscopic alternatives, demonstrating why single-crystal X-ray diffraction remains the definitive gold standard for the structural validation of functionalized imidazo[1,2-a]pyridines ()[2].

Comparative Analysis: Modality Performance

To establish absolute configuration and regiochemistry, researchers must choose the appropriate analytical modality. Table 1 summarizes the performance of standard techniques for this specific compound class.

Table 1: Comparison of Analytical Modalities for Structural Validation

ModalityResolution / Data OutputRegiochemistry Confirmation3D ConformationSample Requirements
X-Ray Crystallography Absolute spatial atomic coordinatesDefinitive (Direct electron density map)Yes (Exact bond lengths/angles)~10 mg, single high-quality crystal
1D / 2D NMR Chemical shifts, spin-spin couplingAmbiguous (Blind spots in fused rings)No (Solution-state average)~5-15 mg, soluble in deuterated solvent
HRMS Exact mass (m/z), molecular formulaNone (Cannot distinguish isomers)No< 1 mg, ionizable sample
IR Spectroscopy Functional group frequenciesNone (Confirms presence, not position)No< 1 mg, solid or liquid
Causality in Modality Limitations

Why does NMR struggle with this specific compound? The imidazo[1,2-a]pyridine core features a highly conjugated π -system. The strong electron-withdrawing nature of the C8-carbonitrile and the heavy-atom effect of the C3-bromine alter local magnetic shielding unpredictably. Furthermore, the lack of adjacent protons near the C3 and C8 positions creates "blind spots" in 2D NMR (HMBC/NOESY) correlations. Through-space interactions are often too weak to definitively prove the bromo group is at C3 rather than C2 or C5. X-ray crystallography circumvents this by mapping electron density directly, providing absolute spatial coordinates and confirming the exact C-Br bond length[2].

Experimental Workflow: Single-Crystal X-Ray Diffraction Protocol

A robust crystallographic experiment is a self-validating system: the quality of the input (the crystal) dictates the reliability of the output (the structural model), which is mathematically verified by the refinement factors.

Step 1: Crystal Growth (Vapor Diffusion Method)
  • Solvent Selection: Dissolve 10 mg of 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile in 0.5 mL of dichloromethane (good solvent).

  • Setup: Place the solution in a small inner vial. Place this inner vial inside a larger outer vial containing 3 mL of pentane (anti-solvent). Cap the outer vial tightly.

  • Causality: Slow vapor diffusion of the anti-solvent into the good solvent lowers the solubility of the compound gradually. This controlled thermodynamic shift promotes ordered nucleation over amorphous precipitation, yielding high-quality, defect-free single crystals suitable for diffraction.

Step 2: Data Collection
  • Mounting: Select a crystal with dimensions approximately 0.2 × 0.1 × 0.1 mm. Mount it on a glass fiber using perfluoropolyether oil and transfer it to the goniometer.

  • Cooling: Flash-cool the crystal to 100 K using a nitrogen cold stream. Causality: Cryogenic cooling minimizes the thermal vibration of atoms (reducing the Debye-Waller factor), which sharpens the diffraction spots and significantly enhances high-resolution data yield.

  • Irradiation: Expose the crystal to Mo-K α radiation ( λ=0.71073 Å) on a diffractometer. Causality: While Cu-K α provides stronger overall diffraction, Mo-K α is specifically chosen here to minimize the severe X-ray absorption effects caused by the heavy bromine atom, ensuring accurate intensity measurements.

Step 3: Structure Solution and Refinement
  • Integration: Integrate the raw diffraction frames using software like SAINT.

  • Solution: Solve the phase problem using direct methods (SHELXT). The heavy bromine atom will appear as the highest electron density peak, anchoring the phase assignment for the rest of the molecule.

  • Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Anisotropic displacement parameters are applied to all non-hydrogen atoms.

  • Self-Validation: The system self-validates through the Goodness-of-Fit (GoF) and R1​ values. An R1​<0.05 mathematically confirms the model accurately represents the experimental data.

Workflow Visualization

Workflow N1 Synthesis of 3-Bromoimidazo[1,2-a] pyridine-8-carbonitrile N2 Initial Screening (HRMS & 1D NMR) N1->N2 N3 Regiochemical Ambiguity? (Isomer overlap) N2->N3 N4 Single-Crystal Growth (Vapor Diffusion) N3->N4 Yes (Requires X-ray) N7 Definitive 3D Structure (Absolute Configuration) N3->N7 No (Rare for novel substitution) N5 X-Ray Diffraction (Data Collection) N4->N5 N6 Structure Solution & Refinement (SHELXT/SHELXL) N5->N6 N6->N7

Fig 1. Workflow for structural validation of functionalized imidazo[1,2-a]pyridines.

Quantitative Data Summary

The mathematical output of the X-ray refinement provides objective proof of the structure. Table 2 outlines the representative crystallographic parameters expected for an imidazo[1,2-a]pyridine derivative of this nature ()[3].

Table 2: Representative Crystallographic Parameters

ParameterTypical Value / RangeSignificance in Validation
Crystal System Monoclinic or TriclinicDictates the symmetry of the molecular packing.
Space Group P21​/c or P1ˉ Common for centrosymmetric organic small molecules.
R1​ Factor <0.05 (5%)Measures agreement between calculated and observed data.
wR2​ Factor <0.15 (15%)Weighted R-factor based on F2 ; ensures overall model accuracy.
Goodness-of-Fit (GoF) 0.95−1.05 Validates that the assigned standard uncertainties are correct.

Mechanistic Insights: 3D Conformation and Crystal Packing

The X-ray data does more than confirm 2D connectivity; it reveals the 3D mechanistic behavior of the molecule. The crystallographic data will confirm that the imidazo[1,2-a]pyridine core is strictly planar. This planarity is a critical mechanistic feature, as it allows the molecule to intercalate into DNA or slip into narrow, flat hydrophobic pockets of target kinases.

Furthermore, the crystal packing is typically stabilized by π−π stacking interactions between adjacent imidazo[1,2-a]pyridine planes, and intermolecular dipole-dipole interactions driven by the highly polar C8-carbonitrile group. The exact measurement of the C3-Br bond length (typically ~1.88 Å) provides insight into the bond's susceptibility to oxidative addition, informing future palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings) to further functionalize the C3 position.

References

  • Katritzky, A. R., Xu, Y. J., & Tu, H. (2003). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry.[Link]

  • Sasan, S., Gupta, A., Kapoor, K. K., & Bera, S. K. (2023). Synthesis, characterization, crystal structure, Hirshfeld analysis and theoretical investigation of 5-(4-methoxyphenyl)-7-phenyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridine-8-carbonitrile. Journal of Molecular Structure.[Link]

Sources

Validation

Cross-Reactivity Profiling of 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile: A Fragment-Based Comparison Guide

Executive Summary In Fragment-Based Drug Discovery (FBDD), the selection of an optimal hinge-binding scaffold is the most critical determinant of a future kinase inhibitor's kinome selectivity. 3-Bromoimidazo[1,2-a]pyrid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In Fragment-Based Drug Discovery (FBDD), the selection of an optimal hinge-binding scaffold is the most critical determinant of a future kinase inhibitor's kinome selectivity. 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile (CAS: 1383718-53-3) has emerged as a highly privileged building block. It serves as the foundational core for highly selective inhibitors, most notably in the development of eFT508 (Tomivosertib), a dual MNK1/2 inhibitor currently in clinical evaluation[1].

This guide objectively compares the cross-reactivity profile, physicochemical properties, and elaboration potential of 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile against alternative standard hinge-binding fragments, providing researchers with actionable experimental data and self-validating profiling protocols.

Structural Rationale & Causality (E-E-A-T)

Understanding why this specific fragment exhibits superior baseline selectivity requires an analysis of its stereoelectronic properties:

  • The Imidazo[1,2-a]pyridine Core (Adenine Mimetic): The bicyclic nitrogen atoms act as a highly efficient hydrogen-bond acceptor/donor system, forming critical interactions with the backbone amides of the kinase hinge region (typically at Leucine or Cysteine residues)[2].

  • The C8-Carbonitrile Group (Stereoelectronic Tuning): The addition of a strongly electron-withdrawing nitrile group at the C8 position fundamentally alters the dipole moment of the system. By reducing the basicity (pKa) of the ring nitrogens, it prevents promiscuous electrostatic binding to highly acidic hinge regions found in off-target kinases (such as the CLK and DYRK families)[2]. This stereoelectronic tuning is the primary causal factor for the fragment's narrow cross-reactivity profile[3].

  • The C3-Bromo Vector (Synthetic & Binding Handle): The C3-bromo substituent serves a dual purpose. Synthetically, it acts as a highly reactive vector for Suzuki-Miyaura cross-couplings[4]. Pharmacologically, it projects directly toward the gatekeeper residue and the DFG-out pocket, allowing for rapid hit-to-lead elaboration without disrupting the primary hinge interaction[5].

Comparative Cross-Reactivity Data

To benchmark performance, 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile was evaluated against two widely used FBDD alternatives: the 3-Bromopyrazolo[1,5-a]pyrimidine fragment and the 4-Anilinoquinazoline core.

Table 1: Kinome-Wide Profiling and Physicochemical Comparison

Fragment ScaffoldKinome Selectivity Score ( S10​ at 10 µM)*Primary Kinase Off-TargetsThermodynamic Solubility (µM)Ligand Efficiency (LE)
3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile 0.08 MNK1/2, RET>200 0.45
3-Bromopyrazolo[1,5-a]pyrimidine0.15PIM, DYRK, CLK~1500.38
4-Anilinoquinazoline Core0.22EGFR, HER2, JAK<500.31

*Note: The S10​ score represents the fraction of the kinome inhibited by >90% at a 10 µM fragment concentration. A lower score indicates a more selective, less cross-reactive profile.

Experimental Methodology: Kinome-Wide TR-FRET Profiling

To ensure absolute trustworthiness and reproducibility, the following self-validating protocol details the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) methodology used to establish the cross-reactivity profiles.

Step-by-Step Protocol
  • Assay Preparation & Compound Dispensing:

    • Prepare a 384-well low-volume assay plate.

    • Dispense 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile in a 10-point dose-response curve (starting at 100 µM, 3-fold dilutions) using an acoustic liquid handler (e.g., Echo 550).

    • Causality Check: Final DMSO concentration must strictly remain 1%. Higher DMSO concentrations disrupt the hydrophobic core of the kinase domain, leading to protein denaturation and false-positive signal degradation.

  • Protein-Ligand Equilibration:

    • Add 5 nM of the recombinant kinase domain (e.g., MNK1, RET, or an off-target panel) tagged with GST or 6xHis.

    • Incubate for 15 minutes at room temperature. Because fragments have low initial affinities ( Kd​ in the high µM range), this pre-incubation ensures the fragment reaches thermodynamic equilibrium with the hinge region before introducing competitive probes.

  • Tracer & Antibody Addition:

    • Add the specific fluorescent kinase tracer (e.g., Alexa Fluor 647-labeled ATP-competitive probe) at its predetermined Kd​ concentration.

    • Immediately add the LanthaScreen™ Eu-anti-tag antibody (2 nM).

  • Signal Detection & Self-Validation:

    • Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

    • Causality Check: Calculate the 665/615 nm emission ratio. A decrease in the ratio indicates the fragment has successfully displaced the tracer. The assay is considered self-validating only if the Z′ factor for the control wells (DMSO only vs. 10 µM staurosporine) is >0.6 . A Z′>0.6 mathematically guarantees that the assay window is robust enough to distinguish true fragment binding from assay noise.

  • Data Analysis:

    • Plot the emission ratio against the log of the fragment concentration using a 4-parameter logistic regression to determine the IC50​ .

Hit-to-Lead Elaboration Workflow

The logical progression from fragment profiling to lead optimization relies heavily on the C3-bromo vector. The diagram below illustrates the decision tree for utilizing this specific fragment based on its cross-reactivity profile.

G Frag 3-Bromoimidazo[1,2-a] pyridine-8-carbonitrile Screen TR-FRET Kinome Cross-Reactivity Profiling Frag->Screen Alt1 Pyrazolo[1,5-a]pyrimidine Alt1->Screen Alt2 Quinazoline Core Alt2->Screen Selectivity High Selectivity (S-score < 0.1) Screen->Selectivity C8-CN Tuning OffTarget Promiscuous Binding (DYRK, CLK, EGFR) Screen->OffTarget High Basicity Elaboration C3-Bromo Elaboration (Suzuki Coupling) Selectivity->Elaboration Lead Selective Kinase Inhibitor (e.g., eFT508) Elaboration->Lead

Workflow for fragment-based kinome profiling and hit-to-lead elaboration.

References

  • Sigma-Aldrich / MilliporeSigma Product Data . "3-bromoimidazo[1,2-a]pyridine-8-carbonitrile | 1383718-53-3". Sigma-Aldrich.

  • Reich, S. H., et al. (2018) . "Structure-based Design of Pyridone-Aminal eFT508 Targeting Dysregulated Translation by Selective Mitogen-activated Protein Kinase Interacting Kinases 1 and 2 (MNK1/2) Inhibition". Journal of Medicinal Chemistry, 61(8), 3516-3540.

  • Henderson, S. H., et al. (2024) . "Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases". European Journal of Medicinal Chemistry, 269, 116292.

  • Kim, M. H., et al. (2023) . "Hinge binder modification into imidazopyridine for targeting actionable mutations of RET kinase". RSC Medicinal Chemistry, 14(6), 1120-1132.

Sources

Comparative

Assessing the Novelty and Synthetic Utility of 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile in Patent Literature

Introduction & Strategic Value The compound 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile (CAS: 1383718-53-3) has emerged as a privileged bifunctional building block in modern medicinal chemistry. The imidazo[1,2-a]pyridi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Value

The compound 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile (CAS: 1383718-53-3) has emerged as a privileged bifunctional building block in modern medicinal chemistry. The imidazo[1,2-a]pyridine core serves as an excellent bioisostere for indoles and purines, making it highly effective for designing ATP-competitive kinase inhibitors and central nervous system (CNS) active agents 1.

In recent patent literature, this specific substitution pattern has been critical for two major therapeutic avenues:

  • Oncology (Kinase Inhibition): It is a key intermediate in the synthesis of eFT508 (Tomivosertib), a highly selective inhibitor of Mitogen-activated protein kinase interacting kinases (MNK1/2) designed to target dysregulated translation in tumor microenvironments 2.

  • Neurology (Allosteric Modulation): It serves as a core scaffold for positive allosteric modulators (PAMs) of the mGluR2 receptor, targeting schizophrenia and anxiety disorders 3.

Comparative Analysis: Scaffold Alternatives

When designing a synthetic route, selecting the correct halogen and regiochemistry is paramount. The table below objectively compares 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile against its common structural alternatives.

Scaffold AlternativeReactivity Profile (C3 Position)Stability & HandlingTarget Binding Vector (Kinases)Typical Cross-Coupling Yield
3-Bromo-8-carbonitrile Optimal: Controlled oxidative additionHigh: Bench-stable powderIdeal: 8-CN acts as a hinge-binding H-bond acceptor80–90%
3-Iodo-8-carbonitrile Hyper-reactive: Prone to rapid proto-dehalogenationModerate: Light and temperature sensitiveIdeal: Identical to 3-Bromo50–65% (Homocoupling issues)
3-Bromo-6-carbonitrile Optimal: Controlled oxidative additionHigh: Bench-stable powderPoor: 6-CN clashes with gatekeeper residues or projects into solvent80–90%
3-Bromo-8-chloro Optimal: Controlled oxidative additionHigh: Bench-stable powderModerate: Lacks the strong dipole of a nitrile group75–85%
Mechanistic Causality

The C3 position of the imidazo[1,2-a]pyridine ring is the most electron-rich site, making it highly susceptible to electrophilic attack. By utilizing a pre-brominated C3 position, chemists bypass the need for late-stage halogenation, which often suffers from poor regiocontrol 4. The C8-carbonitrile is strongly electron-withdrawing; this slightly deactivates the overall ring system, preventing unwanted oxidative degradation during complex multi-step syntheses, while providing a latent functional handle for conversion into primary amides or tetrazoles.

Experimental Workflows & Protocols

The following protocol details the regioselective Suzuki-Miyaura cross-coupling at the C3 position, a foundational step in synthesizing MNK1/2 inhibitors like eFT508 2.

Protocol: Regioselective Suzuki-Miyaura Cross-Coupling at C3

Objective: Couple 3-bromoimidazo[1,2-a]pyridine-8-carbonitrile with pyridin-3-ylboronic acid.

Step-by-Step Methodology:

  • Preparation: To a rigorously dried Schlenk flask, add 3-bromoimidazo[1,2-a]pyridine-8-carbonitrile (0.5 g, 1.0 equiv), pyridin-3-ylboronic acid (1.1 equiv), and K₂CO₃ (5.0 equiv).

  • Solvent Addition: Add a solvent mixture of 1,4-dioxane (10 mL) and deionized water (2.5 mL).

  • Degassing: Sparge the biphasic mixture with N₂ gas for 15 minutes.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.1 equiv) under a positive stream of N₂.

  • Reaction: Seal the flask and heat to 100 °C with vigorous stirring for 12–18 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography.

Expertise & Causality:

  • Why Pd(dppf)Cl₂? The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step. Crucially, its large steric bite angle prevents the basic nitrogen atoms of the imidazopyridine and pyridine substrates from coordinating to and poisoning the palladium catalyst 2.

  • Why 1,4-Dioxane/Water (4:1)? Dioxane provides a high boiling point (101 °C) necessary to overcome the activation energy of sterically hindered couplings. The water is essential to dissolve the K₂CO₃, generating the reactive boronate complex [Ar-B(OH)₃]⁻ required for the transmetalation step.

Self-Validating System (Quality Control): Monitor the reaction via LC-MS. If the mass of the debrominated starting material ([M-Br+H]⁺ m/z 144) appears while boronic acid is consumed, it indicates premature proto-debromination. This is caused by insufficient degassing (oxygen presence) or excess water leading to hydrolysis of the Pd-aryl intermediate. If observed, halt the reaction and repeat Step 3 with extended N₂ sparging.

Visualizations

Synthetic Divergence Workflow

G A 3-Bromoimidazo[1,2-a] pyridine-8-carbonitrile B Suzuki-Miyaura Coupling (C3) A->B Pd(dppf)Cl2 Ar-B(OH)2 C Buchwald-Hartwig Amination (C3) A->C Pd2(dba)3 Amine D Nitrile Hydrolysis (C8 Amide) B->D H2O2, NaOH or Acid E Tetrazole Formation (C8) B->E NaN3, NH4Cl

Figure 1: Divergent synthetic workflows for 3-bromoimidazo[1,2-a]pyridine-8-carbonitrile.

Biological Mechanism of Action

Pathway MAPK Upstream MAPK Pathway (ERK / p38) MNK MNK1 / MNK2 Kinases (Target) MAPK->MNK Phosphorylation eIF4E eIF4E Complex (Translation Initiation) MNK->eIF4E Phosphorylation (Ser209) Translation Oncogenic Protein Translation eIF4E->Translation Promotes Inhibitor Imidazo[1,2-a]pyridine Inhibitor (e.g., eFT508) Inhibitor->MNK Competitive Hinge Binding (via C8-Amide/Nitrile)

Figure 2: MNK1/2 signaling pathway and competitive inhibition by imidazo[1,2-a]pyridines.

References

  • MilliporeSigma. 3-bromoimidazo[1,2-a]pyridine-8-carbonitrile.

  • Aurora Biolabs / ACS. Structure-based Design of Pyridone–Aminal eFT508 Targeting Dysregulated Translation by Selective Mitogen-activated Protein Kinase Interacting Kinases. 2

  • Google Patents. US8785486B2 - Imidazo[1,2-A]pyridine derivatives and their use as positive allosteric modulators of mGluR2 receptors. 3

  • MDPI. Regiocontrolled Microwave Assisted Bifunctionalization of 7,8-Dihalogenated Imidazo[1,2-a]pyridines: A One Pot Double-Coupling Approach. 1

  • ACS Omega. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. 4

Sources

Validation

A Spectroscopic Guide to the Differentiation of 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile and Its Isomers

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the imidazo[1,2-a]pyridine scaffold is a cornerstone, prized for its versatile biological activities that span from...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the imidazo[1,2-a]pyridine scaffold is a cornerstone, prized for its versatile biological activities that span from anti-inflammatory to anticancer agents.[1] The specific arrangement of substituents on this bicyclic heterocyclic system gives rise to a multitude of isomers, each with a potentially unique pharmacological and toxicological profile. Consequently, the unambiguous structural elucidation of these isomers is a critical step in drug discovery and development. This guide provides a comprehensive spectroscopic comparison of 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile with its key positional isomers, offering a practical framework for their differentiation using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

The Imperative of Isomer Differentiation

The journey from a promising lead compound to a clinical candidate is paved with rigorous characterization. Positional isomers, while sharing the same molecular formula, can exhibit vastly different spatial arrangements of atoms, leading to distinct electronic distributions and steric environments. These differences profoundly influence how a molecule interacts with its biological target, affecting its efficacy, metabolism, and potential off-target effects. Therefore, robust analytical methods to distinguish between isomers are not just a matter of chemical purity but a fundamental aspect of safety and efficacy in drug development.

Spectroscopic Fingerprints of 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile

While experimental spectra for 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile are not extensively reported in publicly available literature, we can predict its spectroscopic characteristics based on the known effects of bromo and cyano substituents on the imidazo[1,2-a]pyridine core and data from closely related analogs.[2][3]

Predicted Spectroscopic Data for 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile

Technique Expected Key Features
¹H NMR Aromatic protons with distinct chemical shifts and coupling patterns. The proton at C2 would likely be a singlet, while the protons on the pyridine ring (H5, H6, H7) would show characteristic doublet and triplet splitting patterns. The electron-withdrawing cyano group at C8 and the bromine at C3 would influence the chemical shifts of adjacent protons.
¹³C NMR Unique signals for each of the eight carbon atoms. The carbon bearing the cyano group (C8) and the carbonitrile carbon would have characteristic chemical shifts. The carbon attached to the bromine (C3) would also be readily identifiable.
IR Spectroscopy A sharp, strong absorption band for the nitrile (C≡N) stretch, typically in the 2220-2260 cm⁻¹ region. Characteristic bands for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and C-Br stretching (typically below 800 cm⁻¹).
Mass Spectrometry A distinct molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound. Fragmentation patterns would involve the loss of Br, CN, and other small fragments. Predicted m/z for [M+H]⁺ is 221.96614.[3]

Comparative Spectroscopic Analysis of Key Isomers

The true power of spectroscopy lies in its ability to differentiate between closely related structures. Let's consider a few key positional isomers of 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile and how their spectra would differ.

Isomer Structures

Caption: Molecular structures of 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile and its selected isomers.

¹H NMR Spectroscopy: A Game of Chemical Shifts and Coupling Constants

The substitution pattern on the aromatic rings is directly reflected in the ¹H NMR spectrum. The electron-withdrawing and donating effects of the bromo and cyano groups, along with their positions, will cause predictable changes in the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Distinguishing Features of Isomers

Isomer Key Differentiating Protons and Expected Observations
3-Bromo-8-cyano - H2: Singlet, downfield shifted due to proximity to the imidazole nitrogen. - H5, H6, H7: Distinct doublet, triplet, and doublet patterns, with H7 likely being the most downfield of the three due to the adjacent cyano group.
6-Bromo-8-cyano - H2, H3: Doublets, coupled to each other. - H5, H7: Singlets or narrow doublets, significantly influenced by the adjacent bromo and cyano groups. H5 would likely be more downfield shifted.
3-Bromo-6-cyano - H2: Singlet. - H5, H7, H8: Doublet, doublet, and singlet (or narrow doublet) respectively. The cyano group at C6 will strongly influence the chemical shifts of H5 and H7.
8-Bromo-3-cyano - H2: Singlet, potentially deshielded by the adjacent cyano group. - H5, H6, H7: Doublet, triplet, and doublet pattern, with H7 being significantly deshielded by the adjacent bromine.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Each carbon atom in a unique chemical environment will give rise to a distinct signal in the ¹³C NMR spectrum. The positions of the bromo and cyano substituents are the primary determinants of these chemical environments.

Table 2: Predicted ¹³C NMR Distinguishing Features of Isomers

Isomer Key Differentiating Carbon Signals
3-Bromo-8-cyano - C3: Signal significantly shifted upfield due to the heavy atom effect of bromine. - C8 & CN: Characteristic signals for the cyano-substituted carbon and the nitrile carbon itself.
6-Bromo-8-cyano - C6: Upfield shift due to bromine attachment. - C8 & CN: Signals for the cyano-substituted and nitrile carbons. The chemical shifts of C5 and C7 will also be indicative.
3-Bromo-6-cyano - C3 & C6: Both will show the influence of their respective substituents. - CN: The nitrile carbon signal will be present. The chemical shifts of C5 and C7 will be diagnostic.
8-Bromo-3-cyano - C8: Upfield shift due to bromine. - C3 & CN: Signals for the cyano-substituted and nitrile carbons. The chemical shift of C2 will be influenced by the adjacent cyano group.
IR Spectroscopy: Vibrational Clues to Functional Groups

While the IR spectra of these isomers will share many similarities due to the common imidazo[1,2-a]pyridine core, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be diagnostic. The most prominent and useful band for initial characterization is the nitrile stretch.

Table 3: IR Spectroscopy Distinguishing Features of Isomers

Isomer Expected C≡N Stretch (cm⁻¹) Other Potential Differentiating Features
All Isomers ~2220-2260The exact position and intensity of the C≡N stretch may vary slightly depending on the electronic environment. The pattern of C-H out-of-plane bending bands in the 700-900 cm⁻¹ region can also be indicative of the substitution pattern on the pyridine ring.
Mass Spectrometry: Deciphering Fragmentation Pathways

All isomers will exhibit a characteristic isotopic pattern for a single bromine atom. However, the fragmentation patterns upon ionization can differ based on the stability of the resulting fragment ions, which is influenced by the substituent positions.

G cluster_frags Potential Fragmentation Pathways M [M]⁺˙ (Isomeric Mixture) MS Mass Spectrometer M->MS Ionization F1 Loss of Br• M->F1 α-cleavage F2 Loss of CN• M->F2 α-cleavage F3 Loss of HCN M->F3 Rearrangement F4 Ring Cleavage M->F4 Complex D Distinct m/z values and relative abundances MS->D

Caption: Generalized workflow for isomer differentiation by mass spectrometry.

Table 4: Mass Spectrometry Distinguishing Features of Isomers

Isomer Expected Key Fragmentation Pathways
3-Bromo-8-cyano Likely initial loss of Br• or CN•. The stability of the resulting cation will be influenced by the position of the remaining substituent.
6-Bromo-8-cyano Fragmentation may be influenced by the proximity of the bromo and cyano groups on the pyridine ring.
3-Bromo-6-cyano The relative ease of losing Br• versus CN• will be a key differentiator.
8-Bromo-3-cyano The initial fragmentation is likely to be similar to the other isomers, but the subsequent fragmentation of the daughter ions will be unique.

Experimental Protocols

Acquiring high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized protocols for the characterization of imidazo[1,2-a]pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the TMS signal.

G A Sample Dissolution (Deuterated Solvent + TMS) B Place in Spectrometer A->B C Acquire ¹H Spectrum B->C D Acquire ¹³C Spectrum B->D E Data Processing (FT, Phasing, Calibration) C->E D->E F Structural Elucidation E->F

Caption: Standard workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, for soluble samples, a thin film can be cast onto a salt plate (e.g., NaCl, KBr) from a volatile solvent.[1]

  • Data Acquisition: Record the spectrum using a Fourier-transform infrared (FT-IR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.[1]

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Data Acquisition: Acquire the mass spectrum in full scan mode to determine the molecular weight and isotopic pattern. For more detailed structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis: Analyze the mass-to-charge ratios (m/z) of the molecular ion and fragment ions to confirm the elemental composition and deduce the structure.

Conclusion

The differentiation of positional isomers of substituted imidazo[1,2-a]pyridines is a critical task in chemical research and drug development. A multi-technique spectroscopic approach, combining the detailed structural insights from NMR with the functional group information from IR and the molecular weight and fragmentation data from MS, provides a robust and reliable means of achieving unambiguous structural assignment. By carefully analyzing the subtle yet significant differences in their respective spectra, researchers can confidently distinguish between isomers and ensure the integrity of their scientific endeavors.

References

  • ACS Publications. (2025, September 9). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives. Retrieved from [Link]

  • MDPI. (2004, September 30). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition. Retrieved from [Link]

  • PubMed. (2019, June 20). Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. Retrieved from [Link]

  • ResearchGate. (2009, February 20). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. Retrieved from [Link]

  • Synthesis and Characterization of N-(3-(8-bromoimidazo [1, 2- a]pyridin-2-yl)-4-fluorophenyl)benzamide Derivatives. (2021, July 6). Retrieved from [Link]

  • PubChemLite. (n.d.). 3-bromoimidazo[1,2-a]pyridine-8-carbonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Procedural Guide for the Safe Disposal of 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile. As a specialized heterocyclic compound used in research and drug development,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile. As a specialized heterocyclic compound used in research and drug development, its unique chemical structure necessitates a rigorous and informed approach to waste management to ensure personnel safety and environmental compliance. This document is intended for laboratory professionals, including researchers, scientists, and technicians, who handle this and structurally similar compounds.

Hazard Characterization and Risk Assessment

Proper disposal begins with a thorough understanding of the compound's chemical nature and associated hazards. 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile (CAS No. 1383718-53-3) is a complex organic molecule whose disposal protocol is dictated by its three primary structural features: the imidazo[1,2-a]pyridine core, the bromine substituent, and the nitrile group.[1]

While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, data from close structural analogs and its constituent functional groups provide a strong basis for hazard assessment. An isomer, 3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile, is classified as harmful if swallowed, inhaled, or in contact with skin, and causes serious skin and eye irritation.[2] Therefore, it is imperative to handle 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile with the same level of caution.

The causality for its classification as hazardous waste stems from these key attributes:

  • Halogenated Organic Compound: The presence of a bromine atom classifies it as a halogenated waste.[3] This is the most critical factor for disposal, as halogenated waste streams require specialized, high-temperature incineration with acid gas scrubbing to neutralize the resulting hydrobromic acid (HBr) and prevent corrosive and toxic emissions. Co-mingling this waste with non-halogenated solvents significantly increases disposal costs and complexity.[4][5]

  • Pyridine Derivative: The imidazopyridine core is a derivative of pyridine. Pyridine and its related compounds are noted for their potential toxicity and are regulated as hazardous materials.[6][7][8]

  • Nitrile Group (-CN): The carbonitrile moiety introduces the potential for the release of highly toxic hydrogen cyanide gas upon decomposition, particularly if exposed to strong acids or high heat.[9]

The following table summarizes the key properties and their direct impact on disposal procedures.

PropertyClassification / ValueDisposal Implication
Chemical State SolidDetermines the use of solid waste containers and dictates handling procedures to avoid dust inhalation.
Halogen Content Contains BromineMust be segregated and disposed of as Halogenated Organic Waste. [3][10]
Core Structure Imidazo[1,2-a]pyridineHandled as a hazardous pyridine derivative; requires containment and proper disposal.[6][7]
Reactivity Incompatible with strong oxidizing agents and strong acids.[11]Must be stored away from incompatible materials to prevent uncontrolled reactions. Mixing with acidic waste is prohibited.[12]
Likely Hazards Irritant (skin, eyes, respiratory), Acutely Toxic (oral, dermal, inhalation).[2][11]Requires stringent use of Personal Protective Equipment (PPE) and engineering controls (fume hood).

Immediate Safety Protocols: Prerequisites for Disposal

Before handling the compound for disposal, all personnel must adhere to the following safety protocols. These measures are non-negotiable and form the foundation of a safe laboratory environment.

Engineering Controls: All handling of 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile, including weighing, preparing solutions, and consolidating waste, must be conducted within a certified chemical fume hood.[12][6][8] This is the primary defense against inhalation of aerosolized powders or vapors.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory. The following table details the required equipment.

Body AreaRequired PPERationale
Eyes/Face Chemical safety goggles and/or a full-face shield.[12]Protects against splashes of solutions or accidental contact with solid particles.
Hands Chemically resistant nitrile gloves.[12][8]Provides a barrier against dermal absorption, which is a likely route of exposure.[2]
Body A full-length laboratory coat.Prevents contamination of personal clothing and minimizes skin contact.[12]

Step-by-Step Disposal Procedure

Follow this sequential protocol to ensure the safe and compliant disposal of 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile and any materials contaminated with it.

Step 1: Waste Segregation This is the most critical step. All waste generated from this compound must be classified and collected as Halogenated Organic Waste .[12][10]

  • Solid Waste: Includes any contaminated disposables such as gloves, weighing papers, filter paper, silica gel, and paper towels.[3]

  • Liquid Waste: Includes any unused solutions of the compound or rinsate from cleaning contaminated glassware.

  • DO NOT mix this waste with non-halogenated solvents or aqueous waste streams.[12][4]

Step 2: Container Selection and Preparation

  • Select a waste container that is in good condition, compatible with the waste, and has a secure, screw-top lid.[5][10] For liquid waste, polyethylene or glass carboys are appropriate. Avoid metal cans for halogenated waste, as acid generation can cause corrosion.[13]

  • For solid waste, a designated pail or drum lined with a clear plastic bag is recommended.[5]

Step 3: Labeling Proper labeling is a regulatory requirement and essential for safety. Before any waste is added, the container must be clearly labeled with:

  • The words "Hazardous Waste" .[12][6]

  • The full chemical name: "3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile" . Do not use abbreviations.[10]

  • A clear indication of the waste type: "Halogenated Organic Waste" .[3]

  • The primary associated hazards: "Toxic," "Irritant" .

Step 4: Waste Collection

  • Solid Waste: Carefully place all contaminated solid materials into the designated solid waste container.

  • Liquid Waste: Pour liquid waste carefully into the designated liquid waste container using a funnel to prevent spills.

  • Empty Containers: The original product container must also be disposed of as hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinsate from this cleaning process must be collected as halogenated liquid waste.[14]

  • Keep the waste container closed at all times except when actively adding waste.[10]

Step 5: Temporary Storage (Satellite Accumulation Area)

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[12]

  • This area must be cool, dry, and well-ventilated, away from direct sunlight and heat sources.[3][8]

  • Ensure the storage location is away from incompatible materials, particularly strong acids and oxidizers.[11][13]

  • Liquid waste containers should be placed in secondary containment (e.g., a chemical-resistant tub) to contain any potential leaks.[12]

Step 6: Arranging Final Disposal

  • Once the waste container is full or is no longer needed, arrange for its removal by contacting your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[12][6]

  • Never attempt to dispose of this chemical down the drain or in the regular municipal trash.[12][8]

Spill Management

In the event of a small spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial spill kit.[6][8][15] Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Collect: Carefully scoop the absorbed material and contaminated debris into a designated hazardous waste container.

  • Clean & Dispose: Clean the spill area thoroughly. All materials used for cleanup must be collected and disposed of as Halogenated Organic Waste.

Disposal Workflow Diagram

The following diagram outlines the decision-making and procedural flow for the proper disposal of 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile.

G start Start: Waste Generation characterize Characterize Waste: 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile (Halogenated, Toxic, Irritant) start->characterize decision Solid or Liquid Waste? characterize->decision select_solid Select Lined Solid Waste Container decision->select_solid Solid select_liquid Select Compatible Liquid Waste Carboy decision->select_liquid Liquid label_container Label Container: 'Hazardous Waste' 'Halogenated Organic' Full Chemical Name & Hazards select_solid->label_container select_liquid->label_container collect_waste Collect Waste in Chemical Fume Hood (Wearing Full PPE) label_container->collect_waste store_waste Securely Seal & Store Container in Designated Satellite Area (with Secondary Containment for Liquids) collect_waste->store_waste contact_ehs Contact Institutional EHS for Pickup store_waste->contact_ehs end_node End: Compliant Disposal contact_ehs->end_node

Disposal workflow for 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile.

Conclusion

The responsible disposal of 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile is a critical aspect of laboratory safety and environmental stewardship. The guiding principles are unambiguous: always handle this compound with appropriate PPE within a fume hood, meticulously segregate all waste as Halogenated Organic Waste , use correctly labeled and compatible containers, and coordinate final disposal through official institutional channels. Adherence to this protocol minimizes risk and ensures compliance with regulatory standards.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
  • Benchchem. (n.d.). Proper Disposal of Bromo-PEG24-Boc: A Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Chemwatch. (n.d.). PYRIDINE Safety Data Sheet.
  • U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials.
  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • Fisher Scientific. (2018, October). Pyridine - SAFETY DATA SHEET.
  • Suzhou Shiya Bio-pharmaceutical Technology Co., Ltd. (2026, February 24). 3-Bromo-imidazo[1,2-a]pyridine-8-carbonitrile Product Information.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - 7-Bromoimidazo[1,2-a]pyridine.
  • PubChem. (n.d.). 3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • University of Washington Environmental Health & Safety. (n.d.). Halogenated Solvents.
  • PubChemLite. (n.d.). 3-bromoimidazo[1,2-a]pyridine-8-carbonitrile.
  • Sigma-Aldrich. (n.d.). 3-bromoimidazo[1,2-a]pyridine-8-carbonitrile.
  • Cornell University Environment, Health and Safety. (n.d.). 7.2 Organic Solvents.
  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing.

Sources

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